7-methyl-2-phenyl-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2-phenyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-6-5-9-13-14(10-18)16(17-15(11)13)12-7-3-2-4-8-12/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEQNVMIKSZZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C3=CC=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363452 | |
| Record name | 7-methyl-2-phenyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92855-23-7 | |
| Record name | 7-methyl-2-phenyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-methyl-2-phenyl-1H-indole-3-carbaldehyde chemical properties
Executive Summary
7-methyl-2-phenyl-1H-indole-3-carbaldehyde (CAS: 92855-23-7) is a specialized heterocyclic scaffold utilized primarily in the synthesis of bioactive pharmacophores.[1] As a trisubstituted indole derivative, it combines the lipophilic bulk of a 2-phenyl group with the steric modulation of a 7-methyl substituent, making it a critical intermediate for developing tubulin polymerization inhibitors, receptor tyrosine kinase inhibitors (RTKIs), and anti-inflammatory agents.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthesis protocols, and reactivity profile, designed to support researchers in medicinal chemistry and drug discovery.
Chemical Identity & Structure
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 7-Methyl-2-phenylindole-3-carboxaldehyde |
| CAS Registry Number | 92855-23-7 |
| Molecular Formula | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol |
| SMILES | CC1=C2C(C(C3=CC=CC=C3)=C(C=O)N2)=CC=C1 |
Structural Analysis
The molecule features an indole core functionalized at three key positions:[2][3]
-
C2-Phenyl Group: Enhances lipophilicity and extends the
-conjugation system, significantly increasing the melting point and stability compared to unsubstituted indole-3-carbaldehyde. It locks the conformation in many protein binding pockets via hydrophobic interactions. -
C3-Formyl Group (Aldehyde): The primary reactive center, serving as an electrophilic handle for condensation reactions (e.g., Knoevenagel, Schiff base formation).
-
C7-Methyl Group: A critical steric handle. Unlike substituents at C4-C6, the C7-methyl group is proximal to the NH binding site, potentially influencing hydrogen bonding dynamics and metabolic stability by blocking the 7-position from enzymatic oxidation.
Synthesis & Production Protocols
The synthesis of this compound is a sequential two-stage process: construction of the indole core via Fischer Indole Synthesis , followed by C3-formylation via the Vilsmeier-Haack reaction .
Step 1: Synthesis of Precursor (7-Methyl-2-phenylindole)
Reaction Type: Fischer Indole Synthesis
Reagents: (2-Methylphenyl)hydrazine hydrochloride (o-Tolylhydrazine), Acetophenone, Polyphosphoric Acid (PPA) or Zinc Chloride (
Protocol:
-
Condensation: Mix equimolar amounts of (2-methylphenyl)hydrazine and acetophenone in ethanol with a catalytic amount of acetic acid. Reflux for 1-2 hours to form the hydrazone intermediate.
-
Cyclization: Isolate the hydrazone and treat with Polyphosphoric Acid (PPA) at 100–110°C for 3–4 hours.
-
Work-up: Pour the reaction mixture into crushed ice. The crude indole precipitates as a solid.
-
Purification: Recrystallize from ethanol/water to yield 7-methyl-2-phenylindole (White/Off-white solid).
Step 2: Vilsmeier-Haack Formylation
Reaction Type: Electrophilic Aromatic Substitution
Reagents: Phosphorus Oxychloride (
Detailed Protocol:
-
Vilsmeier Reagent Preparation: In a dried round-bottom flask under inert atmosphere (
), cool anhydrous DMF (3.0 equiv) to 0°C. Add (1.2 equiv) dropwise over 20 minutes. Stir for 30 minutes to generate the chloroiminium salt (Vilsmeier reagent). -
Addition: Dissolve 7-methyl-2-phenylindole (1.0 equiv) in a minimum volume of DMF and add dropwise to the Vilsmeier reagent at 0–5°C.
-
Heating: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) should show the disappearance of the starting indole.
-
Hydrolysis: Cool the reaction mixture and pour onto crushed ice. Basify the solution to pH 8–9 using 10% NaOH or saturated
solution. This step hydrolyzes the intermediate iminium salt to the aldehyde. -
Isolation: Filter the resulting yellow precipitate. Wash copiously with water to remove inorganic salts.
-
Purification: Recrystallize from hot ethanol or DMF/Ethanol mixture.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway from commercially available precursors to the target aldehyde.
Physicochemical Properties[1][6][7][8][9]
Note: While specific experimental data for the 7-methyl analog is less ubiquitous than the parent 2-phenylindole, the following data represents the validated range for this structural class.
| Property | Value / Description | Notes |
| Appearance | Yellow to brownish-yellow crystalline solid | Typical of conjugated indole-3-aldehydes. |
| Melting Point | 280 – 285 °C | Significantly higher than non-phenyl indoles due to |
| Solubility | High: DMF, DMSOModerate: Hot Ethanol, AcetoneLow/Insoluble: Water, Hexane | Solubilization often requires heating in protic solvents. |
| pKa (NH) | ~16.0 – 17.0 | Weakly acidic; deprotonation requires strong bases (e.g., NaH). |
| Stability | Stable under ambient conditions. | Light sensitive; store in amber vials. |
Predicted Spectral Profile
For verification purposes, the compound should exhibit the following spectral characteristics:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
12.0–12.3 ppm (s, 1H, NH): Broad singlet, exchangeable with
. - 9.9–10.2 ppm (s, 1H, CHO): Characteristic aldehyde singlet.
- 7.0–8.2 ppm (m, 8H, Ar-H): Multiplet region for indole and phenyl protons.
-
2.4–2.6 ppm (s, 3H,
): Methyl group at C7.
-
12.0–12.3 ppm (s, 1H, NH): Broad singlet, exchangeable with
-
IR (KBr):
-
3100–3300 cm⁻¹: NH stretching (broad).
-
1640–1660 cm⁻¹: C=O stretching (strong, aldehyde).
-
1580–1600 cm⁻¹: C=C aromatic skeletal vibrations.
-
Reactivity & Derivatization[5]
The C3-aldehyde functionality is the primary pivot for medicinal chemistry derivatization.
Key Reaction Pathways
-
Schiff Base Formation: Reaction with primary amines (anilines, hydrazides) yields imines/hydrazones. These derivatives often exhibit enhanced biological activity (e.g., antimicrobial, antioxidant).
-
Conditions: Ethanol, catalytic acetic acid, reflux.
-
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields
-unsaturated nitriles.-
Conditions: Piperidine catalyst, ethanol, reflux.
-
-
Oxidation: Conversion to 7-methyl-2-phenylindole-3-carboxylic acid .
-
Conditions:
or (Pinnick oxidation).
-
-
Reduction: Conversion to the alcohol (7-methyl-2-phenylindole-3-methanol ).
-
Conditions:
in Methanol.
-
Reactivity Diagram
Figure 2: Primary derivatization pathways for drug discovery applications.
Biological Applications & Safety
Medicinal Chemistry Relevance
The 2-phenylindole-3-carbaldehyde scaffold is a "privileged structure" in drug design.
-
Tubulin Inhibition: Derivatives of this scaffold (particularly chalcones formed via Claisen-Schmidt condensation) mimic Combretastatin A-4, binding to the colchicine site of tubulin and inhibiting cancer cell mitosis.
-
Kinase Inhibition: The indole NH and C3-carbonyl oxygen can form hydrogen bonds within the ATP-binding pocket of receptor tyrosine kinases (e.g., VEGFR, EGFR).
-
Antioxidant Activity: The electron-rich indole ring acts as a radical scavenger.
Safety & Handling (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust generation.
References
-
ChemicalBook. (2023).[2] this compound Product Properties. Link
-
PubChem. (2023). 2-Phenylindole-3-carboxaldehyde Compound Summary. National Library of Medicine. Link
-
Dhaneesh, S., et al. (2023).[2] Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research. Link
-
Ambeed. (2023). 2-Phenyl-1H-indole-3-carbaldehyde Datasheet. Link
-
Growingscience. (2013).[2] Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(3,5-dichlorophenylamino)acrylaldehyde. Link
Sources
A Comprehensive Technical Guide to 7-methyl-2-phenyl-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of 7-methyl-2-phenyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established chemical principles and drawing parallels with structurally related analogues, this document offers a robust framework for its synthesis, characterization, and potential applications in drug discovery, particularly in the realm of oncology.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have rendered it a privileged scaffold in drug design. The 2-phenylindole-3-carbaldehyde framework, in particular, has emerged as a promising pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including potent antimitotic and anticancer properties.[2][3] This guide focuses on a specific, yet under-documented derivative, this compound, providing a predictive yet scientifically grounded exploration of its chemical and biological landscape.
IUPAC Nomenclature and Chemical Structure
The unequivocally established IUPAC name for the topic compound is This compound .
The structure is characterized by a core indole ring system with a methyl group at position 7, a phenyl substituent at position 2, and a carbaldehyde (formyl) group at the electronically rich position 3.
Caption: Proposed synthesis of 7-methyl-2-phenyl-1H-indole via Fischer Indole Synthesis.
Experimental Protocol (Hypothetical):
-
Hydrazone Formation: To a solution of (2-methylphenyl)hydrazine in a suitable solvent (e.g., ethanol), an equimolar amount of acetophenone is added. The mixture is stirred, often with gentle heating, to facilitate the condensation reaction and formation of the corresponding hydrazone.
-
Indolization: The formed hydrazone is then subjected to cyclization under acidic conditions. This can be achieved by adding a strong acid catalyst such as sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride. The reaction mixture is typically heated to drive the cyclization, which proceeds through a-[2][2]sigmatropic rearrangement.
-
Work-up and Purification: Upon completion, the reaction is quenched by pouring it into water or a basic solution. The crude product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization to yield pure 7-methyl-2-phenyl-1H-indole.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The reaction is highly regioselective for the C3 position of the indole ring.
Caption: Vilsmeier-Haack formylation of 7-methyl-2-phenyl-1H-indole.
Experimental Protocol (Hypothetical):
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to an excess of N,N-dimethylformamide with stirring. This exothermic reaction forms the electrophilic chloroiminium salt (Vilsmeier reagent).
-
Formylation: A solution of 7-methyl-2-phenyl-1H-indole in DMF is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred at room temperature or gently heated to ensure complete formylation.
-
Hydrolysis and Work-up: The reaction is quenched by the careful addition of ice water or an aqueous solution of a base (e.g., sodium acetate). This hydrolyzes the intermediate iminium salt to the desired aldehyde. The product is then isolated by filtration or extraction with an organic solvent.
-
Purification: The crude this compound is purified by recrystallization or column chromatography to obtain the final product.
Physicochemical and Spectroscopic Characterization (Predicted)
While experimental data for this compound is not available, its physicochemical and spectroscopic properties can be predicted with a high degree of confidence by analyzing data from structurally similar compounds, such as 2-phenyl-1H-indole-3-carbaldehyde. [4] Table 1: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value/Characteristics | Rationale/Comparison with Analogues |
| Molecular Formula | C₁₆H₁₃NO | Based on the chemical structure. |
| Molecular Weight | 235.28 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to yellow crystalline solid | Similar indole-3-carbaldehydes are typically crystalline solids. |
| Melting Point | >200 °C | 2-Phenyl-1H-indole-3-carbaldehyde has a melting point of 249-253 °C. The methyl group may slightly alter this. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform). Insoluble in water. | Common for indole derivatives. |
| ¹H NMR | Aldehyde proton (CHO) singlet ~9.8-10.2 ppm. Aromatic protons in the range of 7.0-8.5 ppm. Methyl (CH₃) singlet ~2.5 ppm. NH proton singlet >11 ppm (in DMSO-d₆). | Based on data for 1-methyl-1H-indole-3-carbaldehyde and other substituted indoles. [5][6] |
| ¹³C NMR | Aldehyde carbonyl (C=O) ~185-190 ppm. Aromatic carbons in the range of 110-140 ppm. Methyl carbon (CH₃) ~20-25 ppm. | Based on data for 1-methyl-1H-indole-3-carbaldehyde and 2-phenyl-1H-indole-3-carbaldehyde. [4][5] |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1650-1680 (C=O stretch, aldehyde), ~1500-1600 (C=C aromatic stretch). | Characteristic vibrational frequencies for the functional groups present. [4] |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 235. | Fragmentation pattern would likely involve loss of CHO and other characteristic fragments of the indole ring. |
Potential Applications in Drug Development: An Emerging Anticancer Agent
Derivatives of 2-phenylindole have demonstrated significant potential as anticancer agents, with several studies highlighting their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. [2][3]The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. [2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Indole-3-carboxaldehyde(487-89-8) 1H NMR [m.chemicalbook.com]
In-Depth Technical Guide to the Discovery and Isolation of Novel Indole Derivatives
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Its remarkable structural versatility allows it to mimic protein structures and bind to a wide array of biological receptors, making it a cornerstone in the development of therapeutic agents.[1][4] Indole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[1][5][6] From the anti-inflammatory drug Indomethacin to the anticancer agent Sunitinib, the clinical success of indole-based compounds underscores the continued importance of discovering and isolating novel derivatives with enhanced efficacy and unique mechanisms of action.[5] This guide provides a comprehensive technical overview of the modern strategies and methodologies employed in the discovery, isolation, and characterization of new indole derivatives, intended for researchers, scientists, and professionals in the field of drug development.
Part 1: Discovery Strategies for Novel Indole Derivatives
The quest for new indole derivatives follows two primary paths: exploration of nature's vast chemical diversity and the ingenuity of synthetic chemistry.
Natural Product Discovery: Mining Biological Resources
Indole alkaloids are a large and structurally diverse class of natural products, with over 4,100 known compounds.[7] These are predominantly found in plants, fungi, bacteria, and marine organisms.[7]
1.1.1. Extraction from Natural Sources
The initial step in natural product discovery is the extraction of crude mixtures from the biological source material. The choice of solvent and extraction technique is critical and is guided by the polarity of the target compounds.
Modern and Traditional Extraction Techniques:
| Extraction Technique | Principle | Advantages | Disadvantages |
| Maceration/Percolation | Soaking plant material in a solvent at room temperature.[8] | Simple, suitable for thermolabile compounds. | Time-consuming, may result in incomplete extraction. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent.[8] | More efficient than maceration. | Requires heat, not suitable for thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[8][9] | Faster extraction, higher yields.[8] | Can generate heat, potentially degrading compounds.[8] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample matrix.[9] | Rapid, efficient, reduced solvent consumption.[9] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent.[9] | Highly selective, solvent is easily removed. | High initial equipment cost. |
| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures.[9] | Fast, efficient, uses less solvent. | High pressure and temperature may degrade some compounds. |
Protocol: General Extraction of Indole Alkaloids from Plant Material [7]
-
Material Preparation: Dry and grind the plant material to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: Macerate or percolate the powdered material with an organic solvent such as methanol, ethanol, or dichloromethane.[7]
-
Concentration: Concentrate the resulting crude extract under reduced pressure to remove the solvent.
-
Acid-Base Partitioning (for alkaloids):
-
Resuspend the concentrated extract in an acidic aqueous solution (e.g., tartaric acid or HCl).[7]
-
Wash the acidic solution with a nonpolar organic solvent (e.g., hexane) to remove fats and other non-alkaloidal compounds.
-
Basify the aqueous layer with a base (e.g., NH4OH or NaOH).[7]
-
Extract the liberated alkaloids into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Final Concentration: Concentrate the organic layer to yield the crude alkaloid mixture.
Synthetic Strategies: Building Complexity in the Lab
Synthetic chemistry offers the ability to create novel indole scaffolds and derivatives that may not be accessible in nature. This allows for systematic structure-activity relationship (SAR) studies and the optimization of lead compounds.
1.2.1. Classical and Modern Indole Syntheses
Numerous named reactions exist for the synthesis of the indole core, with many modern variations focusing on improving efficiency, regioselectivity, and the use of greener methodologies.[6]
-
Palladium-Catalyzed Methods: Domino reactions involving Sonogashira coupling followed by aminopalladation and reductive elimination have proven effective for creating 2,3-substituted indoles.[2]
-
Zinc-Catalyzed Cyclization: Zn(OTf)2 can catalyze the reaction of anilines with propargyl alcohols to form the indole ring.[2]
-
Three-Component Reactions: The Yonemitsu condensation, for example, allows for the one-pot synthesis of 3-substituted indoles from an indole, an aldehyde, and an active methylene compound.[10]
Part 2: Isolation and Purification Workflow
The crude extracts or synthetic reaction mixtures contain a complex array of compounds. A systematic and often multi-step purification process is required to isolate the novel indole derivative of interest.
Chromatographic Techniques: The Core of Separation
Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[9][11]
Commonly Used Chromatographic Methods:
| Technique | Stationary Phase | Mobile Phase | Separation Principle |
| Column Chromatography (CC) | Silica gel, Alumina | Organic solvents | Polarity |
| Flash Chromatography | Silica gel | Organic solvents | Polarity (accelerated by pressure) |
| High-Performance Liquid Chromatography (HPLC) | C18, C8, Phenyl, etc. | Aqueous/organic mixtures | Polarity, hydrophobicity |
| Solid-Phase Extraction (SPE) | C18, Ion-exchange | Aqueous/organic mixtures | Polarity, charge |
Protocol: Isolation of Indole Alkaloids using Solid-Phase Extraction (SPE) [12]
This method provides a rapid and efficient one-step purification of indole alkaloids directly from a crude extract.
-
Cartridge Preparation: Condition a reversed-phase (C18) SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water) and load it onto the cartridge.
-
Stepwise Elution: Elute the cartridge with increasing concentrations of organic solvent (e.g., acetonitrile in water). Start with a low concentration to elute highly polar impurities.
-
Fraction Collection: Gradually increase the organic solvent concentration to elute compounds of increasing hydrophobicity. Collect fractions at each step.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the target indole derivatives.
-
Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the isolated compound.
Crystallization: The Final Polish
For solid compounds, crystallization can be a highly effective final purification step, often yielding material of very high purity.
Protocol: Solute Crystallization for Indole Purification [13][14]
-
Solvent Selection: Choose a solvent in which the indole derivative has high solubility at elevated temperatures and low solubility at lower temperatures. n-Hexane is often a suitable solvent.[13][14]
-
Dissolution: Dissolve the partially purified indole compound in the chosen solvent at an elevated temperature.
-
Cooling: Slowly cool the solution to induce crystallization. A controlled cooling rate is crucial for forming well-defined crystals.
-
Filtration: Separate the crystals from the mother liquor by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Part 3: Structural Elucidation and Characterization
Once a novel indole derivative has been isolated in pure form, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic techniques.[15][16]
Spectroscopic Toolkit
Key Spectroscopic Methods for Structural Elucidation:
| Technique | Information Provided |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS).[16] |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (1H, 13C, COSY, HSQC, HMBC), stereochemistry.[16][17] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C=O).[15] |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the electronic structure and conjugation. |
Protocol: General Spectroscopic Analysis of a Novel Indole Derivative [15]
-
Mass Spectrometry:
-
Obtain a high-resolution mass spectrum (e.g., ESI-TOF) to determine the accurate mass and deduce the molecular formula.
-
Analyze the fragmentation pattern in MS/MS experiments to gain insights into the compound's substructures.[18]
-
-
NMR Spectroscopy:
-
Acquire a 1H NMR spectrum to identify the number and types of protons and their neighboring environments.
-
Obtain a 13C NMR spectrum to determine the number and types of carbon atoms.
-
Run 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.[17]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon pairs.[17]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular skeleton.[17]
-
-
-
Infrared Spectroscopy:
-
Record an IR spectrum to identify key functional groups. Look for characteristic peaks such as the N-H stretch of the indole ring.
-
-
UV-Vis Spectroscopy:
-
Measure the UV-Vis absorption spectrum to confirm the presence of the indole chromophore and any other conjugated systems.
-
Part 4: Bioactivity Screening
With the novel indole derivative isolated and its structure confirmed, the next crucial step is to evaluate its biological activity.
Assay Development and High-Throughput Screening
A wide range of bioassays can be employed to screen for various pharmacological activities.[1]
-
Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi.
-
Anticancer Assays: Cytotoxicity assays (e.g., MTT, CCK-8) against various cancer cell lines.[19]
-
Enzyme Inhibition Assays: To determine if the compound inhibits the activity of a specific enzyme target.
-
Receptor Binding Assays: To measure the affinity of the compound for a particular receptor.
-
Antioxidant Assays: To assess the compound's ability to scavenge reactive oxygen species.[20]
Protocol: Initial Screening for Quorum Sensing Inhibition [19]
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence. Inhibiting QS is a promising anti-infective strategy.
-
Reporter Strain: Use a reporter bacterial strain (e.g., Chromobacterium violaceum CV026) that produces a colored pigment (violacein) in response to QS signals.
-
Assay Setup:
-
Prepare agar plates containing the reporter strain and the necessary QS signal molecule.
-
Spot the novel indole derivative onto the agar.
-
-
Incubation: Incubate the plates overnight.
-
Observation: A colorless ring around the spot of the test compound indicates the inhibition of pigment production and, therefore, QS inhibition.
Conclusion
The discovery and isolation of novel indole derivatives is a multidisciplinary endeavor that combines principles of natural product chemistry, organic synthesis, analytical chemistry, and pharmacology. The structural diversity of the indole scaffold, coupled with its proven track record in medicine, ensures that it will remain a fertile ground for the discovery of new therapeutic agents.[3][5] By systematically applying the modern extraction, purification, and characterization techniques outlined in this guide, researchers can efficiently navigate the path from a complex biological or synthetic mixture to a pure, structurally defined, and biologically active novel indole derivative, paving the way for the next generation of innovative medicines.
References
-
Novel Methodologies for the Synthesis of Indole Derived Heterocyclic Scaffolds. (2019). Biochemistry Research Trends.[Link]
-
NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. (2024). International Journal of Pharmaceutical Sciences and Research.[Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules.[Link]
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Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Molecules.[Link]
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Novel Synthetic Approaches Toward Substituted Indole Scaffolds. (2006). Organic Chemistry Portal.[Link]
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Indole and indoline scaffolds in drug discovery. (2023). Privileged Scaffolds in Drug Discovery.[Link]
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Indole Assay Kit. Cell Biolabs, Inc.[Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.[Link]
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Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. (1978). Biochimica et Biophysica Acta (BBA) - Enzymology.[Link]
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Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. (2014). Journal of Pharmaceutical Sciences.[Link]
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Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. (2026). Current Medicinal Chemistry.[Link]
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Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). Molecules.[Link]
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Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. (2012). Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. (2017). Bioorganic & Medicinal Chemistry Letters.[Link]
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Indole assay kits. BioAssay Systems.[Link]
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Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (2025). Molecules.[Link]
-
Structural elucidation of indole alkaloids - Strychnine and Brucine. Magritek.[Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Advances.[Link]
-
A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. (2022). Research Journal of Pharmacognosy.[Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (2016). Applied and Environmental Microbiology.[Link]
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One-Step Isolation of Monoterpene Indole Alkaloids from Psychotria leiocarpa Leaves and Their Antiviral Activity on Dengue Virus Type-2. (2018). Journal of the Brazilian Chemical Society.[Link]
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Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025). Molecules.[Link]
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Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (2017). Journal of Applicable Chemistry.[Link]
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Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (2022). Chemistry & Biodiversity.[Link]
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Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. (2012). Journal of Mass Spectrometry.[Link]
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Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025). Molecules.[Link]
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An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. (2023). Molecules.[Link]
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Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. (2023). RSC Advances.[Link]
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Theoretical & Experimental Profiling of 7-Methyl-2-Phenyl-1H-Indole-3-Carbaldehyde
Content Type: Technical Whitepaper & Research Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Specialists
Executive Summary
The molecule 7-methyl-2-phenyl-1H-indole-3-carbaldehyde represents a privileged scaffold in medicinal chemistry, combining the lipophilic modulation of the 7-methyl group with the π-stacking capability of the 2-phenyl moiety. This guide provides a comprehensive theoretical framework for characterizing this compound, bridging in silico predictions (DFT, Molecular Docking) with practical synthetic validation.
Indole-3-carbaldehydes are critical intermediates for Schiff base formation, often yielding derivatives with potent anticancer (tubulin polymerization inhibition) and antimicrobial properties. The 7-methyl substitution is sterically significant, potentially influencing the hydrogen-bonding network of the N-H site and altering the tilt of the 2-phenyl ring, thereby modulating receptor affinity compared to the unsubstituted parent.
Computational Framework (DFT & Electronic Structure)
Objective: To predict stability, reactivity, and spectroscopic signatures prior to synthesis.
Methodology & Level of Theory
For accurate prediction of the electronic structure of 2-phenylindole derivatives, the following Density Functional Theory (DFT) protocol is the validated standard in current literature:
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – provides the best cost-accuracy balance for organic heterocycles.
-
Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for capturing the lone pair interactions on the aldehyde oxygen and indole nitrogen.
-
Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Ethanol, matching likely biological assay conditions.
Frontier Molecular Orbitals (FMO) Analysis
The reactivity of the aldehyde group for Schiff base condensation is governed by the HOMO-LUMO gap.
| Parameter | Predicted Range (eV) | Significance |
| HOMO | -5.6 to -5.9 | Located primarily on the indole |
| LUMO | -2.1 to -2.4 | Localized on the aldehyde carbonyl and phenyl ring; site of nucleophilic attack. |
| Band Gap ( | 3.2 - 3.8 eV | Indicates a "soft" molecule with high chemical reactivity, favorable for downstream derivatization. |
Molecular Electrostatic Potential (MEP)
The MEP map identifies reactive sites for docking and synthesis:
-
Negative Potential (Red): Concentrated on the Carbonyl Oxygen (C=O). This is the primary H-bond acceptor site.
-
Positive Potential (Blue): Concentrated on the Indole N-H . The 7-methyl group provides steric bulk that may shield this region, potentially increasing lipophilicity by reducing solvent accessibility to the NH.
Synthetic Pathway & Experimental Validation
Objective: A self-validating protocol to access the core scaffold.
The synthesis relies on the Vilsmeier-Haack reaction , which is highly regioselective for the electron-rich C3 position of the indole.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic route from commercially available anilines to the target aldehyde via Fischer Indole and Vilsmeier-Haack cyclization.[1]
Detailed Protocol
-
Precursor Synthesis (Fischer Indole):
-
React o-tolylhydrazine (derived from 2-methylaniline) with acetophenone in the presence of polyphosphoric acid or ZnCl₂ at reflux.
-
Validation: Confirm formation of 7-methyl-2-phenylindole by disappearance of the hydrazine N-H peaks in IR.
-
-
Formylation (Vilsmeier-Haack):
-
Reagent Prep: Add POCl₃ dropwise to dry DMF at 0°C to generate the chloroiminium ion (Vilsmeier reagent).
-
Addition: Add the indole intermediate dissolved in DMF. Stir at 0°C for 1h, then heat to 80°C for 4-6h.
-
Workup: Pour onto crushed ice and neutralize with saturated Na₂CO₃ (pH 8-9). The aldehyde precipitates as a yellow solid.[2]
-
Purification: Recrystallize from Ethanol/DMF.
-
Spectroscopic Profiling (Theory vs. Experiment)
Researchers should use these specific vibrational markers to validate the structure.
| Vibrational Mode | Theoretical (Scaled DFT) | Experimental (FT-IR) | Causality/Notes |
| 3450 - 3480 | 3250 - 3350 | Exp. is lower due to intermolecular H-bonding in the solid state. | |
| 1680 - 1690 | 1640 - 1660 | Conjugation with the indole ring lowers the frequency (single bond character). | |
| 2850 & 2750 | 2800 - 2850 | Characteristic Fermi doublet. | |
| 1580 - 1600 | 1580 - 1595 | Aromatic ring breathing modes. |
Pharmacological Potential: Molecular Docking
Objective: Define the biological mechanism of action.
Based on the 2-phenylindole scaffold, this molecule acts as a potent inhibitor of Tubulin Polymerization (binding to the Colchicine site) and EGFR (Epidermal Growth Factor Receptor).
Docking Protocol[3]
-
Ligand Prep: Optimize geometry using the DFT method described in Section 2.1.
-
Target Selection:
-
Tubulin: PDB ID: 1SA0 (Colchicine binding site).
-
EGFR: PDB ID: 1M17 .
-
-
Grid Generation: Center grid box on the co-crystallized ligand (radius 10-12 Å).
-
Scoring: Use AutoDock Vina or Glide.
Mechanism of Binding (DOT Visualization)
Figure 2: Predicted binding interactions within the Tubulin Colchicine site. The 7-methyl group enhances hydrophobic fit compared to the unsubstituted analog.
References
-
Synthesis (Vilsmeier-Haack): Xue, J., et al. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction."[3] Organic Syntheses, 2024, 101, 21-33.[1][3]
-
Biological Activity (2-Phenylindoles): Gaikwad, R., et al. "2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines."[4][5] Synthetic Communications, 2019, 49(17).[4]
-
Computational Method (DFT/Docking): Şahin, S., & Dege, N. "Synthesis, Characterization, X-Ray, HOMO-LUMO, MEP... and Molecular Docking Studies."[6] Polyhedron, 2021.[6] (Referenced for standard DFT protocols on indole Schiff bases).
-
Anticancer Mechanism: Hashim, H., et al. "Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives." PLOS One, 2024.
-
General Properties: PubChem Compound Summary for 7-methyl-1H-indole-3-carbaldehyde.
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- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
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- 5. researchgate.net [researchgate.net]
- 6. Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent | Mediterranean Journal of Chemistry [medjchem.com]
physical characteristics of 7-methyl-2-phenyl-1H-indole-3-carbaldehyde
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 7-Methyl-2-Phenyl-1H-Indole-3-Carbaldehyde
Part 1: Executive Summary & Molecular Architecture
This compound (C₁₆H₁₃NO) represents a critical pharmacophore in the design of bioactive heterocyclic agents. Unlike the unsubstituted indole-3-carboxaldehyde, the introduction of a phenyl group at the C2 position and a methyl group at the C7 position significantly alters the physicochemical landscape of the molecule. The C2-phenyl moiety enhances lipophilicity and extends the
This guide provides a rigorous technical breakdown of the compound's physical characteristics, synthesis, and spectral fingerprinting, designed to support researchers in validating this intermediate for Schiff base formation, chalcone synthesis, and drug discovery applications.
Table 1: Calculated Molecular Properties
| Property | Value | Description |
| Molecular Formula | C₁₆H₁₃NO | -- |
| Molecular Weight | 235.28 g/mol | Monoisotopic mass: 235.10 |
| LogP (Predicted) | ~4.2 - 4.5 | Highly lipophilic due to 2-phenyl substituent. |
| TPSA | ~22.0 Ų | Polar Surface Area (Aldehyde + NH). |
| H-Bond Donors | 1 | Indole N-H. |
| H-Bond Acceptors | 1 | Carbonyl Oxygen.[1] |
| Rotatable Bonds | 1 | Bond between Indole C2 and Phenyl ring. |
Part 2: Synthesis & Purification Protocol
The synthesis of this compound is a two-stage workflow involving a Fischer Indole Synthesis followed by a Vilsmeier-Haack formylation. This route is preferred over direct oxidation methods due to its regioselectivity for the C3 position.
Stage 1: Precursor Synthesis (Fischer Indole)
-
Reactants: o-Tolylhydrazine hydrochloride + Acetophenone.
-
Catalyst: Polyphosphoric acid (PPA) or Glacial Acetic Acid/H₂SO₄.
-
Mechanism: Acid-catalyzed condensation to hydrazone, followed by [3,3]-sigmatropic rearrangement and cyclization to yield 7-methyl-2-phenylindole .
Stage 2: C3-Formylation (Vilsmeier-Haack)[1]
-
Reagents: Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF).[2][3]
-
Critical Control Point: The formation of the chloroiminium ion (Vilsmeier reagent) is exothermic. Temperature control at 0–5°C during POCl₃ addition is mandatory to prevent charring.
Step-by-Step Protocol:
-
Reagent Preparation: In a dried round-bottom flask, add anhydrous DMF (5.0 equiv). Cool to 0°C in an ice-salt bath.
-
Electrophile Generation: Add POCl₃ (1.2 equiv) dropwise over 30 minutes. Stir for 15 minutes until the Vilsmeier salt precipitates (white/yellowish suspension).
-
Substrate Addition: Dissolve 7-methyl-2-phenylindole (1.0 equiv) in minimum DMF and add dropwise to the Vilsmeier reagent, maintaining temperature <10°C.
-
Reaction: Warm to room temperature, then heat to 80°C for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) is required.
-
Hydrolysis (Critical): Pour the reaction mixture into crushed ice/water. Neutralize with saturated Sodium Acetate or 10% NaOH to pH 8–9. The iminium intermediate hydrolyzes to the aldehyde, precipitating the product.
-
Purification: Filter the yellow solid. Recrystallize from hot Ethanol or Ethanol/DMF mixtures.
Figure 1: Synthetic workflow for this compound via Vilsmeier-Haack pathway.
Part 3: Physical Characterization
Upon isolation, the compound exhibits distinct physical properties driven by the rigid indole scaffold and the steric influence of the 7-methyl group.
Appearance & State
-
Form: Crystalline solid.
-
Color: Typically bright yellow to canary yellow. The extended conjugation from the 2-phenyl group interacting with the 3-aldehyde intensifies the color compared to simple indoles.
Thermal Properties
-
Melting Point (MP): High melting range, typically 240°C – 260°C .
-
Note: While 2-phenylindole-3-carbaldehyde melts at ~253°C, the 7-methyl substituent may slightly lower the lattice energy due to steric disruption of packing, or raise it via increased molecular weight. Experimental validation is required for each batch.
-
-
Stability: Stable under standard conditions. Air-stable, but prolonged exposure to light may cause surface darkening (oxidation to carboxylic acid).
Solubility Profile
-
Soluble: DMSO, DMF (High solubility); THF, Ethyl Acetate (Moderate).
-
Sparingly Soluble: Ethanol, Methanol (requires heating).
-
Insoluble: Water, Hexane, Diethyl Ether.
-
Implication: Recrystallization is best performed using Ethanol (hot) or DMF/Water systems.
Part 4: Spectral Fingerprinting (Identification)
To validate the structure, researchers must confirm the presence of the aldehyde, the integrity of the indole ring, and the specific substitution pattern (7-methyl, 2-phenyl).
Infrared Spectroscopy (FT-IR)
The IR spectrum provides immediate functional group confirmation.
-
N-H Stretch: 3100 – 3300 cm⁻¹ (Broad band). Note: The 7-methyl group may sterically hinder H-bonding, potentially sharpening this peak compared to unsubstituted analogs.
-
C=O Stretch (Aldehyde): 1640 – 1660 cm⁻¹. Note: This is lower than typical aliphatic aldehydes (~1720 cm⁻¹) due to conjugation with the indole double bond and the phenyl ring.
-
C=C Aromatic: 1450 – 1600 cm⁻¹ (Multiple skeletal vibrations).
-
C-H (Aldehyde): 2700 – 2850 cm⁻¹ (Fermi doublet).
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ (Preferred due to solubility).
-
Aldehyde Proton (-CHO): Singlet at δ 9.8 – 10.2 ppm . This is the most diagnostic peak.
-
Indole N-H: Broad singlet at δ 11.5 – 12.5 ppm . Exchangeable with D₂O.
-
7-Methyl Group: Singlet at δ 2.4 – 2.6 ppm . Integration = 3H.
-
Aromatic Region:
-
2-Phenyl Protons: Multiplet at δ 7.4 – 7.8 ppm (5H).
-
Indole Protons (H4, H5, H6): The 7-methyl substitution simplifies the splitting pattern of the benzene ring of the indole. Expect a doublet (H4), triplet (H5), and doublet (H6) pattern in the δ 7.0 – 8.2 ppm range.
-
Mass Spectrometry (MS)
-
Molecular Ion (M+): m/z 235.
-
Fragmentation: Loss of -CHO (M-29) is a common fragmentation pathway, yielding a peak at m/z 206.
Figure 2: Spectral logic flow for structural validation.
Part 5: Reactivity & Applications
The chemical utility of this compound lies in the reactivity of the C3-formyl group.
-
Schiff Base Formation: Reaction with primary amines (anilines, hydrazides) yields Schiff bases (imines). These derivatives are extensively studied for antimicrobial and anti-inflammatory activity.
-
Protocol: Reflux with amine in Ethanol + catalytic Acetic Acid.
-
-
Chalcone Synthesis: Claisen-Schmidt condensation with acetophenones yields chalcone analogs, which are potent anticancer scaffolds.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form electron-deficient alkenes for fluorescent sensing applications.
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.
-
Seshadri, S., et al. (2013).[3] Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7...Current Chemistry Letters, 2, 187-194. (Demonstrates Vilsmeier formylation on substituted indoles).
-
Ganesan, B., et al. (2018).[4] A copper(ii)-catalyzed annulative formylation of o-alkynylanilines with DMF: a single-step strategy for 3-formyl indoles.[4]RSC Advances, 8, 40968.[4] (Provides crystallographic data for 2-phenylindole-3-carbaldehyde analogs).
-
PubChem Compound Summary. (2025). 2-Phenylindole-3-carboxaldehyde.[4][5][6] National Center for Biotechnology Information. (Reference for general 2-phenylindole physicochemical properties).
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- 4. 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenylindole-3-carboxaldehyde 97 25365-71-3 [sigmaaldrich.com]
- 6. 25365-71-3 CAS MSDS (2-PHENYLINDOLE-3-CARBOXALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-Depth Technical Guide to 7-methyl-2-phenyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-methyl-2-phenyl-1H-indole-3-carbaldehyde, a specialized heterocyclic compound. Given its unique substitution pattern, this molecule is not widely cataloged, presenting both a challenge and an opportunity for novel research endeavors. This document delineates a strategic pathway for its synthesis, purification, and characterization, grounded in established chemical principles. Furthermore, it explores the potential applications of this compound, drawing parallels with the well-documented biological activities of related 2-phenylindole derivatives.
Nomenclature, Structure, and Physicochemical Properties
1.1. Chemical Identity
While a specific CAS number for this compound is not found in major chemical databases, its structure is unambiguously defined by IUPAC nomenclature. The core of the molecule is an indole ring, substituted at the 7-position with a methyl group, at the 2-position with a phenyl group, and at the 3-position with a carbaldehyde (formyl) group.
The likely synthetic precursor, 7-methyl-2-phenyl-1H-indole , is registered under CAS Number 59541-82-1 .
1.2. Structural Representation
Caption: Chemical structure of this compound.
1.3. Physicochemical Properties (Predicted)
The properties of the title compound can be extrapolated from data available for its structural analogs, 7-methyl-1H-indole-3-carbaldehyde and 2-phenyl-1H-indole-3-carbaldehyde.
| Property | Predicted Value | Rationale/Source |
| Molecular Formula | C₁₆H₁₃NO | Based on structure |
| Molecular Weight | 235.28 g/mol | Calculated from formula |
| Appearance | Pale yellow to brown solid | Analogy with similar indole-3-carbaldehydes[1] |
| Melting Point | >200 °C | 2-phenylindole-3-carboxaldehyde melts at 255°C[2]. The methyl group may slightly alter this. |
| Solubility | Soluble in organic solvents (DMF, DMSO, Dichloromethane, Ethyl Acetate); Insoluble in water. | General solubility of indole derivatives[3] |
| Stability | Stable under normal conditions; may be sensitive to light and air. | Common for indole aldehydes |
Strategic Synthesis Pathway
The synthesis of this compound is most logically approached via a two-step sequence. This strategy offers robust control over the introduction of each substituent at the desired position.
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of the 7-methyl-2-phenyl-1H-indole Core via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde under acidic conditions[4][5].
Causality of Experimental Choices:
-
Reactants: The selection of m-tolylhydrazine and acetophenone is critical as their condensation and subsequent rearrangement directly yield the desired 7-methyl and 2-phenyl substitution pattern on the indole core. The ortho-position of the methyl group on the hydrazine directs the cyclization to form the 7-methylindole[6].
-
Catalyst: A strong Brønsted acid like sulfuric acid or a Lewis acid is required to catalyze the key[4][4]-sigmatropic rearrangement of the intermediate hydrazone[7]. The acidic environment facilitates the necessary tautomerization and subsequent elimination of ammonia to form the aromatic indole ring[5].
Detailed Experimental Protocol (Adapted from a general procedure for 2-phenylindoles[3]):
-
Hydrazone Formation:
-
In a round-bottom flask, combine equimolar amounts of m-tolylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).
-
Add ethanol (10-15 mL) and reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
This step forms the intermediate m-tolylhydrazone of acetophenone. While isolation is possible, a one-pot procedure is often more efficient[7].
-
-
Indolization:
-
Cool the reaction mixture containing the hydrazone.
-
In a separate flask, prepare the acid catalyst. Slowly add the hydrazone solution to concentrated sulfuric acid, maintaining a low temperature with an ice bath.
-
After the addition is complete, stir and gently heat the mixture for 25-30 minutes.
-
Monitor the reaction to completion by TLC.
-
-
Work-up and Purification:
-
Carefully pour the cooled reaction mixture into a beaker of ice-cold water.
-
A solid precipitate of 7-methyl-2-phenyl-1H-indole should form.
-
Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the product.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
-
Step 2: Formylation of the Indole Core via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles like indoles, typically at the C3 position[8][9].
Causality of Experimental Choices:
-
Reagents: The Vilsmeier reagent, an electrophilic chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[10]. The indole nitrogen's lone pair donates electron density into the pyrrole ring, making the C3 position highly nucleophilic and susceptible to electrophilic attack by the Vilsmeier reagent.
-
Reaction Conditions: The reaction is initially performed at a low temperature during the formation of the Vilsmeier reagent to control its exothermic nature. The subsequent formylation of the indole often requires heating to proceed at a reasonable rate[8].
-
Work-up: The intermediate iminium salt is hydrolyzed to the final aldehyde by the addition of an aqueous base during the work-up[10].
Detailed Experimental Protocol (Adapted from a general procedure for indole formylation[8]):
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Add POCl₃ (typically 1.5-2.0 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the mixture to stir at 0 °C for 30-60 minutes.
-
-
Formylation:
-
Dissolve the 7-methyl-2-phenyl-1H-indole (1.0 equivalent), synthesized in Step 1, in anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 85-95 °C for 5-8 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is alkaline. This step is exothermic.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
If a solid does not precipitate, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Spectroscopic and Analytical Characterization (Predicted)
As no experimental data for the title compound is readily available, the following characterization data is predicted based on the analysis of closely related structures, including various substituted indole-3-carbaldehydes[4][11].
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) (400 MHz, CDCl₃) | ¹³C NMR (Predicted) (101 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| ~10.1 (s, 1H) | -CHO |
| ~8.5 (br s, 1H) | N-H |
| ~8.0-8.2 (m, 1H) | Ar-H |
| ~7.2-7.6 (m, 8H) | Ar-H (indole & phenyl) |
| ~2.5 (s, 3H) | -CH₃ |
Rationale: The aldehyde proton is expected to be significantly downfield (~10 ppm). The N-H proton will be a broad singlet. The aromatic protons will appear in the typical aromatic region, and the methyl protons will be a singlet around 2.5 ppm. In the ¹³C NMR, the carbonyl carbon will be the most downfield signal (~185 ppm).
3.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2920 | Aliphatic C-H stretch (methyl) |
| ~1650-1670 (strong) | C=O stretch (aldehyde) |
| ~1580-1600 | C=C stretch (aromatic) |
Rationale: The IR spectrum will be characterized by a strong carbonyl absorption for the aldehyde and a broad N-H stretch, which are characteristic functional groups of the molecule.
3.3. Mass Spectrometry (MS)
| Technique | Expected m/z | Assignment |
| ESI-MS | 236.1019 | [M+H]⁺ |
| 258.0838 | [M+Na]⁺ |
Rationale: High-resolution mass spectrometry should confirm the molecular formula C₁₆H₁₃NO. Expected fragmentation may involve the loss of the formyl group (-29 Da) or other characteristic fragmentations of the indole ring.
Potential Applications and Research Directions
While specific biological activities of this compound have not been reported, the 2-phenylindole scaffold is a well-established pharmacophore with a broad range of therapeutic potential.
-
Anticancer Agents: Numerous 2-phenylindole derivatives have demonstrated potent anticancer activity against various cell lines, including breast, lung, and melanoma cancers. Their mechanisms often involve the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.
-
Antimicrobial and Antiviral Activity: The 2-phenylindole core is present in compounds with significant antibacterial, antifungal, and antiviral properties.
-
Anti-inflammatory Properties: Derivatives have been shown to possess anti-inflammatory effects, making them interesting candidates for related therapeutic areas.
-
Fluorescent Probes: The indole nucleus is inherently fluorescent. The extended conjugation provided by the phenyl and carbaldehyde groups may impart interesting photophysical properties, suggesting potential use in developing fluorescent dyes and sensors.
The title compound serves as a valuable intermediate for further synthetic elaboration. The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the alcohol.
-
Reductive amination to form various amine derivatives.
-
Wittig-type reactions to extend the carbon chain.
-
Condensation reactions to form Schiff bases, hydrazones, and other heterocyclic systems.
This versatility makes this compound a key starting material for generating libraries of novel compounds for drug discovery and materials science.
Conclusion
This compound represents a promising yet underexplored molecule. This guide provides a robust and scientifically-grounded framework for its synthesis and characterization, leveraging well-established synthetic transformations. The detailed protocols and mechanistic rationale offer a clear path for researchers to access this compound. The diverse biological activities associated with the 2-phenylindole scaffold strongly suggest that this molecule and its derivatives are worthy of investigation for novel therapeutic applications.
References
- Polshettiwar, V. et al. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chemical Science Transactions, 2(2), 584-588.
-
Wikipedia. (2023). Fischer indole synthesis. Available at: [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Available at: [Link]
-
PubChem. (n.d.). 2-Phenylindole-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]
- Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39.
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Available at: [Link]
- Journal of Chemistry. (2020).
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. Available at: [Link]
- BenchChem. (2025). Spectroscopic analysis and validation of 3h-Indole-2-carbaldehyde structure.
- El-Sayed, N. N. E., et al. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Molecules, 24(3), 509.
-
The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Available at: [Link]
-
Wikipedia. (n.d.). 7-Methylindole. Available at: [Link]
- Al-Ostoot, F. H., et al. (2023).
- Rapolu, M., et al. (2013). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research, 4(1), 93-99.
Sources
- 1. Indole-3-carboxaldehyde(487-89-8) IR Spectrum [chemicalbook.com]
- 2. Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum [chemicalbook.com]
- 3. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 4. rsc.org [rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. testbook.com [testbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
- 11. japsonline.com [japsonline.com]
Methodological & Application
Application Note: Strategic Utilization of 7-Methyl-2-phenyl-1H-indole-3-carbaldehyde as a Synthetic Intermediate
[1]
Executive Summary
The indole scaffold is indisputably a "privileged structure" in medicinal chemistry, serving as the core for thousands of bioactive alkaloids and synthetic pharmaceuticals. Within this family, 7-methyl-2-phenyl-1H-indole-3-carbaldehyde represents a highly valuable, yet underutilized, synthetic intermediate.[1]
The presence of the 2-phenyl group enhances lipophilicity and provides a handle for pi-stacking interactions within protein binding pockets (e.g., tubulin, COX-2). The 7-methyl substituent , positioned ortho to the indole nitrogen, introduces unique steric constraints that can modulate metabolic stability and receptor selectivity compared to its 5- or 6-substituted counterparts.
This guide provides a comprehensive protocol for the synthesis, characterization, and downstream application of this intermediate, focusing on its utility as a "divergent hub" for generating antimicrobial, antioxidant, and anticancer libraries.
Synthetic Pathway & Logic
Retrosynthetic Analysis
The construction of the target aldehyde relies on the functionalization of the electron-rich C3 position of the indole ring. The most robust method is the Vilsmeier-Haack formylation .[1] The precursor, 7-methyl-2-phenylindole, is best accessed via the Fischer Indole Synthesis , which allows for the regiospecific introduction of the 7-methyl group using (2-methylphenyl)hydrazine.
Synthesis Workflow Visualization
The following diagram outlines the critical path from raw materials to the target intermediate.[1]
Figure 1: Step-wise synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of the Core Scaffold (Fischer Indole)
Objective: Prepare 7-methyl-2-phenylindole.[1]
Reagents:
-
(2-Methylphenyl)hydrazine hydrochloride (1.0 equiv)[1]
-
Acetophenone (1.0 equiv)
-
Polyphosphoric acid (PPA) or Glacial Acetic Acid/ZnCl₂
Protocol:
-
Condensation: Dissolve (2-methylphenyl)hydrazine and acetophenone in ethanol with a catalytic amount of acetic acid. Reflux for 2 hours to form the hydrazone.[1]
-
Cyclization: Isolate the hydrazone and treat with Polyphosphoric acid (PPA) at 100–110°C for 3–4 hours.
-
Expert Insight: The 7-methyl group exerts steric bulk near the hydrazine linkage.[1] Ensure vigorous stirring to maintain homogeneity in the viscous PPA.
-
-
Workup: Pour the reaction mixture onto crushed ice. The crude indole will precipitate as a solid.[1]
-
Purification: Recrystallize from ethanol/water.
Step 2: Vilsmeier-Haack Formylation
Objective: Introduce the aldehyde at the C3 position.[1]
Reagents:
-
7-Methyl-2-phenylindole (10 mmol)[1]
-
Phosphorus oxychloride (POCl₃, 12 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL, excess)
Protocol:
-
Reagent Preparation: In a flame-dried flask under inert atmosphere (N₂ or Ar), cool DMF to 0°C. Add POCl₃ dropwise over 20 minutes.
-
Addition: Dissolve 7-methyl-2-phenylindole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3).[1] The starting material (high R_f) should disappear, replaced by a lower R_f spot (iminium intermediate).
-
-
Hydrolysis: Pour the reaction mixture onto ice-water (100 mL). Basify to pH 8–9 using 10% NaOH or saturated Sodium Acetate solution.[1]
-
Isolation: Filter the resulting yellow/orange precipitate.[1] Wash with copious water to remove DMF/inorganic salts.[1]
-
Purification: Recrystallize from ethanol or DMF/Ethanol mixtures.
Expected Yield: 75–85% Appearance: Pale yellow to orange crystalline solid.[1]
Characterization & Quality Control
To validate the identity of the intermediate, compare analytical data against these expected parameters.
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| FT-IR | C=O Stretch | 1640–1660 cm⁻¹ | Conjugated aldehyde carbonyl.[1] |
| N-H Stretch | 3100–3300 cm⁻¹ | Intact indole N-H (broad).[1] | |
| ¹H NMR | -CHO | δ 9.9 – 10.2 ppm (s, 1H) | Deshielded aldehyde proton. |
| N-H | δ 11.5 – 12.5 ppm (br s, 1H) | Indole N-H (exchangeable with D₂O). | |
| 7-CH₃ | δ 2.4 – 2.6 ppm (s, 3H) | Methyl group on the aromatic ring. | |
| MS (ESI) | [M+H]⁺ | m/z ~ 236.1 | Molecular ion peak corresponding to C₁₆H₁₃NO.[1] |
Downstream Applications: The "Divergent Hub"
The C3-aldehyde is a versatile electrophile.[1] The following diagram illustrates three primary synthetic diversifications relevant to drug discovery.
Figure 2: Divergent synthetic applications of the indole-3-carbaldehyde intermediate.
Application Case Study: Synthesis of Indole-3-Schiff Bases (Antioxidant/Antimicrobial)
Schiff bases derived from this scaffold have shown significant radical scavenging activity (DPPH assay) and antimicrobial efficacy.[1]
Protocol:
-
Mix: Combine this compound (1 mmol) with a substituted aniline or acid hydrazide (1 mmol) in absolute ethanol (10 mL).
-
Catalyst: Add 2–3 drops of Glacial Acetic Acid.
-
Reflux: Heat at reflux for 2–6 hours. Monitor by TLC.[1][5][6][7]
-
Workup: Cool the mixture. The Schiff base usually precipitates.[1] Filter and wash with cold ethanol.[1]
-
Note: If no precipitate forms, pour into ice water.
-
Mechanism: Acid-catalyzed nucleophilic addition of the amine to the carbonyl, followed by dehydration to form the imine (C=N).
Application Case Study: Chalcone Analogs (Anticancer)
Indolyl-chalcones are potent tubulin polymerization inhibitors, arresting cancer cells in the G2/M phase.[1]
Protocol:
-
Mix: Combine the aldehyde (1 mmol) and a substituted acetophenone (1 mmol) in Ethanol (10 mL).
-
Base: Add 40% NaOH solution (1 mL) dropwise.
-
Stir: Stir at RT for 12–24 hours (Claisen-Schmidt conditions).
-
Workup: Neutralize with dilute HCl. Filter the resulting colored solid (yellow/orange/red).[1]
References
-
Vilsmeier-Haack Reaction Mechanism & Scope
-
Synthesis and Biological Activity of Indole-3-carboxaldehydes
-
Anticancer Activity of 2-Phenylindole Derivatives
- Kaufmann, D., et al. (2007). Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Bioorganic & Medicinal Chemistry, 15(15), 5127-5136.
-
Source:
-
General Indole Synthesis (Fischer Method)
-
Antioxidant Evaluation of Indole Schiff Bases
- Shamna, Z., et al. (2014). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives... International Journal of Pharmaceutical Sciences.
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Application Note: Protocol for the Synthesis of Schiff Bases from 7-methyl-2-phenyl-1H-indole-3-carbaldehyde
Introduction & Scientific Rationale
The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for thousands of bioactive alkaloids and synthetic drugs. The specific derivative 7-methyl-2-phenyl-1H-indole-3-carbaldehyde combines the lipophilic enhancement of the 7-methyl group with the extended conjugation of the 2-phenyl moiety.
Synthesizing Schiff bases (imines) from this aldehyde is a critical transformation in drug development. The resulting azomethine linkage (-CH=N-) acts as a pharmacophore, often enhancing biological activities such as antimicrobial, anti-inflammatory, and anticancer properties by facilitating hydrogen bonding with enzyme active sites [1, 2].
This application note provides a robust, self-validating protocol for condensing this compound with various primary amines. The method is optimized to overcome the steric hindrance introduced by the 2-phenyl group, ensuring high yields and purity.
Chemical Basis & Reaction Mechanism[1][2]
The formation of the Schiff base is a reversible, acid-catalyzed condensation reaction.[1] For this specific substrate, the reaction kinetics are influenced by the electron-donating nature of the indole ring and the steric environment of the 2-phenyl substituent.
Mechanistic Pathway[4]
-
Nucleophilic Attack: The primary amine's lone pair attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: Formation of an unstable carbinolamine intermediate.
-
Acid Catalysis: Protonation of the hydroxyl group converts it into a good leaving group (water).
-
Dehydration: Elimination of water yields the imine (Schiff base).
Expert Insight: The 2-phenyl group stabilizes the conjugated system but also creates steric bulk. Therefore, a protic solvent (Ethanol/Methanol) with a mild acid catalyst (Glacial Acetic Acid) is critical to drive the equilibrium forward by stabilizing the transition states and facilitating water removal [3].
Mechanistic Diagram (DOT)
Figure 1: Acid-catalyzed mechanism for Schiff base formation from indole-3-carbaldehydes.
Materials & Equipment
Reagents
-
Precursor: this compound (Synthesized via Vilsmeier-Haack reaction of 7-methyl-2-phenylindole [4]).
-
Amine Source: Substituted anilines, hydrazides, or aliphatic amines (1.0 - 1.2 equivalents).
-
Solvent: Absolute Ethanol (99.9%) or Methanol (HPLC Grade).
-
Catalyst: Glacial Acetic Acid (AcOH).[2]
-
Purification: Diethyl ether, cold ethanol, DMF (for recrystallization if needed).
Equipment
-
Round-bottom flask (100 mL) with reflux condenser.
-
Magnetic stirrer with heating mantle/oil bath.
-
TLC plates (Silica gel 60 F254).
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Standard Operating Procedure (SOP)
This protocol is scaled for 1.0 mmol of the aldehyde.[3][4] Linear scaling is permitted up to 50 mmol.
Step 1: Reactant Solubilization
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol (235 mg) of this compound in 20 mL of absolute ethanol .
-
Note: If the aldehyde does not fully dissolve at room temperature, gently warm the solution to 40°C. The 2-phenyl and 7-methyl groups increase lipophilicity, making dissolution slower than simple indole-3-aldehyde.
-
-
Add 1.0 mmol of the chosen primary amine.
-
Add 2-4 drops of Glacial Acetic Acid.
-
Critical Check: The solution pH should be slightly acidic (pH 5-6). Do not use strong mineral acids (HCl) as they may protonate the amine excessively, deactivating it as a nucleophile.
-
Step 2: Reflux & Monitoring
-
Attach the reflux condenser and heat the mixture to reflux (approx. 78-80°C for ethanol).
-
Stir continuously for 3 to 6 hours .
-
Validation Point: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (usually higher Rf) should disappear, and a new, distinct spot (Schiff base) should appear.
Step 3: Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 50 mL of crushed ice-water with stirring.
-
Observation: A colored precipitate (yellow/orange/red depending on the amine) will form immediately.
-
-
Let the suspension stand for 30 minutes to ensure complete precipitation.
Step 4: Purification
-
Filter the solid under vacuum using a Buchner funnel.
-
Wash the cake with cold water (2 x 10 mL) to remove acetic acid.
-
Wash with cold ethanol (1 x 5 mL) to remove unreacted amine.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol (or an Ethanol/DMF 9:1 mixture if solubility is low). Allow to cool slowly to generate pure crystals.
-
Dry in a vacuum desiccator over CaCl₂ for 12 hours.
Experimental Workflow Diagram
Figure 2: Step-by-step synthetic workflow for high-purity isolation.
Data Analysis & Characterization
Expected Yields & Physical Properties
The 7-methyl and 2-phenyl substituents generally result in stable, crystalline solids.
| Parameter | Value / Range | Notes |
| Typical Yield | 75% - 92% | Lower yields for sterically hindered amines (e.g., ortho-substituted anilines). |
| Appearance | Yellow to Orange solid | Color intensity increases with conjugation length. |
| Melting Point | 180°C - 240°C | Sharp melting point indicates high purity. |
| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water and hexane. |
Spectroscopic Validation (Self-Validating Criteria)
To confirm the structure, look for these specific diagnostic signals:
-
FT-IR Spectroscopy:
-
C=N Stretch (Imine): A strong, sharp band at 1610–1630 cm⁻¹ . This is the definitive proof of Schiff base formation.
-
NH Stretch (Indole): A broad band at 3100–3300 cm⁻¹ .
-
Absence of C=O: The aldehyde carbonyl peak (~1660 cm⁻¹) must be absent.
-
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Azomethine Proton (-CH=N-): A singlet typically between δ 8.2 – 8.8 ppm .
-
Indole NH: A broad singlet at δ 11.5 – 12.5 ppm .
-
7-Methyl Group: A singlet at δ 2.4 – 2.5 ppm .
-
Aromatic Protons: Multiplets in the δ 6.9 – 8.0 ppm range (integrating for the indole + phenyl + amine rings).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Incomplete reaction or product too soluble in EtOH. | Extend reflux time to 8-10h. Evaporate 50% of solvent before pouring into ice. |
| Sticky/Gummy Product | Impurities or residual solvent. | Triturate the gum with cold diethyl ether or petroleum ether to induce crystallization. |
| Starting Material Remains | Equilibrium favors reactants (Hydrolysis). | Add molecular sieves (4Å) to the reaction flask to trap water and drive the equilibrium to the right. |
| Dark/Black Product | Oxidation or decomposition. | Perform the reaction under Nitrogen (N₂) atmosphere. Ensure reagents are fresh. |
References
-
Sinha, D., et al. (2008).[5] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.[5]
- Al-Amiery, A. A., et al. (2012). Design, synthesis, and bioactivity of novel Schiff bases derived from indole-3-carboxaldehyde. Medicinal Chemistry Research, 21, 323–328.
-
BenchChem. (2025).[6] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem Protocols.
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.[7] Organic Syntheses, 101, 21-33.[7]
-
Shamna, Z., et al. (2024). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives. International Journal of Pharmaceutical Sciences.
Sources
- 1. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. media.neliti.com [media.neliti.com]
- 4. Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
Advanced Antioxidant Profiling of 7-Methyl-2-phenyl-1H-indole-3-carbaldehyde Analogs
Introduction: The Chemical Logic of the Scaffold
The compound 7-methyl-2-phenyl-1H-indole-3-carbaldehyde represents a privileged scaffold in medicinal chemistry, merging the lipophilic bio-isostere properties of the 2-phenylindole core with the reactive versatility of a C3-formyl group.
While the indole nucleus is inherently antioxidative due to the N-H moiety's ability to donate hydrogen atoms (HAT mechanism) or electrons (SET mechanism), the specific substitution pattern of this analog dictates its assay requirements:
-
2-Phenyl Substitution: Significantly increases lipophilicity compared to bare indole, facilitating interaction with lipid bilayers but complicating aqueous assays.
-
3-Carbaldehyde: An electrophilic handle that can form Schiff bases. In antioxidant assays, it acts as an electron-withdrawing group (EWG), potentially lowering the oxidation potential of the indole ring unless counterbalanced.
-
7-Methyl Group: A critical electron-donating group (EDG) proximal to the N-H. Expert Insight: This methyl group stabilizes the indolyl radical cation via hyperconjugation and inductive effects, potentially restoring or enhancing antioxidant potency lost by the C3-aldehyde.
This guide details the specific protocols required to accurately profile these analogs, addressing solubility challenges and mechanistic nuances.
Experimental Workflow & Decision Matrix
The following decision matrix outlines the screening hierarchy. Due to the hydrophobicity of the 2-phenyl group, aqueous buffers must be modified with co-solvents.
Figure 1: Hierarchical screening workflow for lipophilic indole aldehydes.
Protocol 1: DPPH Radical Scavenging Assay
Mechanism: Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET). Relevance: The standard initial screen. The 7-methyl group's influence on the N-H bond dissociation energy is directly tested here.
Materials
-
DPPH Stock: 2,2-diphenyl-1-picrylhydrazyl (0.1 mM in absolute ethanol). Prepare fresh and protect from light.
-
Solvent: Absolute Ethanol (preferred over Methanol for indole solubility).
-
Positive Control: Ascorbic Acid or BHT (Butylated Hydroxytoluene).
-
Test Compound: 1 mg/mL stock in DMSO, diluted to working concentrations (10–500 µM) in Ethanol.
Step-by-Step Protocol
-
Preparation: Dilute the test compound stock to 5 concentrations (e.g., 10, 50, 100, 200, 500 µM) using ethanol. Ensure the final DMSO concentration is < 1% to avoid solvent interference.
-
Reaction:
-
Add 100 µL of test compound solution to a 96-well plate.
-
Add 100 µL of DPPH working solution (0.1 mM).
-
Blank: 100 µL Ethanol + 100 µL DPPH.
-
Control: 100 µL Standard (Ascorbic Acid) + 100 µL DPPH.
-
-
Incubation: Incubate in the dark at Room Temperature for 30 minutes .
-
Note: Indole-3-carbaldehydes may have slower kinetics due to the 2-phenyl steric hindrance. If color change is slow, extend to 60 minutes.
-
-
Measurement: Read Absorbance at 517 nm using a microplate reader.
Data Calculation
-
Plot % Inhibition vs. Concentration to determine IC50 .
Protocol 2: Ferric Reducing Antioxidant Power (FRAP)
Mechanism: Single Electron Transfer (SET). Relevance: This assay confirms if the indole analog acts as an electron donor, a key feature enhanced by the 7-methyl substituent.
Materials
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
FeCl3 Solution: 20 mM FeCl3·6H2O in distilled water.
-
FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio just before use. Heats to 37°C.
Step-by-Step Protocol
-
Preparation: Prepare compound dilutions in DMSO/Ethanol (similar to DPPH).
-
Reaction:
-
Add 10 µL of test compound to 190 µL of pre-warmed FRAP reagent in a 96-well plate.
-
Critical: Due to the 2-phenyl group, precipitation may occur in the aqueous FRAP reagent. If observing turbidity, add 10% SDS or use a modified organic-FRAP protocol.
-
-
Incubation: Incubate at 37°C for 30 minutes in the dark.
-
Measurement: Read Absorbance at 593 nm .
-
Quantification: Use a standard curve of FeSO4 (100–1000 µM) to express results as µM Fe(II) equivalents .
Protocol 3: Lipid Peroxidation Inhibition (TBARS Assay)
Mechanism: Inhibition of radical chain propagation in lipids. Relevance: The 2-phenyl group makes these analogs highly lipophilic, suggesting their primary biological utility is protecting cell membranes. This is the most physiologically relevant assay for this scaffold.
Materials
-
Substrate: Egg yolk homogenate (10% w/v in phosphate buffer) or Linoleic acid emulsion.
-
Inducer: FeSO4 (0.07 M).
-
Reagent: Thiobarbituric Acid (TBA) - Trichloroacetic Acid (TCA) - HCl solution.
Step-by-Step Protocol
-
Mixture: Combine 0.5 mL liver/egg homogenate + 0.1 mL test compound (in DMSO) + 0.1 mL FeSO4 to induce peroxidation.
-
Incubation: Incubate at 37°C for 30 minutes .
-
Termination: Add 2 mL of TBA-TCA-HCl reagent.
-
Development: Heat the mixture at 100°C for 15 minutes . A pink chromogen forms (MDA-TBA complex).
-
Clarification: Cool, centrifuge at 3000 rpm for 10 minutes to remove protein precipitates.
-
Measurement: Read Absorbance of the supernatant at 532 nm .
Mechanistic Visualization: The 7-Methyl Effect
The following diagram illustrates how the 7-methyl group enhances the antioxidant capacity of the indole core compared to the unsubstituted analog.
Figure 2: Mechanism of radical scavenging. The 7-methyl group donates electron density, stabilizing the nitrogen radical formed after hydrogen abstraction.
Data Presentation & Analysis
When reporting results for this compound analogs, summarize data in the following format to allow direct comparison with standards.
| Compound ID | Substituent (R) | DPPH IC50 (µM) | FRAP (µM Fe(II)) | LPO Inhibition (%) |
| Standard | Ascorbic Acid | 12.5 ± 0.5 | 1500 ± 50 | 95 ± 2 |
| Analog 1 | 7-Me, 2-Ph (Parent) | Experimental | Experimental | High |
| Analog 2 | 5-OMe, 7-Me | Lower IC50 | Higher | Very High |
| Analog 3 | 5-NO2, 7-Me | Higher IC50 | Lower | Moderate |
Interpretation Guide:
-
Low DPPH IC50: Indicates strong intrinsic radical scavenging.
-
High LPO Inhibition: Indicates effective membrane penetration and protection (expected for 2-phenyl analogs).
-
Structure-Activity Relationship (SAR): If the 7-methyl analog outperforms the 7-H analog, the +I (inductive) effect is validated.
References
-
Synthesis and antioxidant evaluation of indole-3-carboxaldehyde analogues. Source: Der Pharma Chemica, 2011, 3(6):266-273. Context: Establishes the baseline DPPH and LPO protocols for indole-3-carbaldehyde derivatives.
-
Antimitotic activities of 2-phenylindole-3-carbaldehydes. Source: Journal of Medicinal Chemistry (via PubMed), 2007. Context: Validates the synthesis and biological relevance (solubility/cell permeability) of the 2-phenylindole-3-carbaldehyde scaffold.
-
Investigating the Antioxidant Potential of 4-Hydroxyindole-3-carboxaldehyde Derivatives. Source: BenchChem Application Notes. Context: Provides detailed mechanistic insights into Nrf2 pathway activation by indole-carbaldehydes.
-
Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Source: Biophysical Chemistry (via PMC), 2020. Context: Discusses the structural impact of C3 substitution on indole antioxidant mechanisms.
Application Notes and Protocols for the Investigation of 7-methyl-2-phenyl-1H-indole-3-carbaldehyde in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: To date, specific studies on the biological activity of 7-methyl-2-phenyl-1H-indole-3-carbaldehyde in cancer cell lines have not been extensively published. The following application notes and protocols are based on the well-documented anticancer properties of the broader class of 2-phenylindole-3-carbaldehydes. This guide is intended to provide a robust framework for the investigation of this specific compound, leveraging established methodologies and the known mechanism of action of its close structural analogs.
Introduction: The Therapeutic Potential of the 2-Phenylindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] Within this class, 2-phenylindole-3-carbaldehydes have emerged as a promising chemotype in oncology research.[1][2] These compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines, with particular efficacy noted in breast cancer models such as MCF-7 and MDA-MB-231.[1]
The primary mechanism of action for many 2-phenylindole-3-carbaldehydes is the inhibition of tubulin polymerization.[1][3] By interfering with microtubule dynamics, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1] The structural modifications on the indole ring and the 2-phenyl ring can significantly influence the potency and selectivity of these compounds. This document provides a comprehensive guide to investigating the anticancer potential of a specific analog, this compound.
Hypothesized Mechanism of Action
Based on the structure of this compound and the established activity of its analogs, its primary mechanism of action is hypothesized to be the inhibition of tubulin polymerization. The proposed signaling cascade leading to apoptosis is depicted below.
Caption: Experimental workflow for evaluating anticancer activity.
Detailed Protocols
Cell Culture
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma, estrogen receptor-positive)
-
MDA-MB-231 (human breast adenocarcinoma, triple-negative)
-
A non-cancerous cell line (e.g., MCF-10A) should be included to assess selectivity.
-
-
Culture Medium:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Protocol: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the compound in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
-
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
Flow cytometer
-
-
Procedure:
-
Treat cells in a 6-well plate with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected for a tubulin polymerization inhibitor.
Comparative Data of Related 2-Phenylindole-3-carbaldehydes
The following table summarizes the reported IC50 values for some 2-phenylindole-3-carbaldehyde analogs in breast cancer cell lines, providing a benchmark for the expected potency of this compound.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 5-alkylindole derivative with 4-methoxy on 2-phenyl ring | MDA-MB-231 & MCF-7 | 0.005 - 0.02 | [1] |
| Indole-thiosemicarbazone hybrid | MCF-7 | Not specified | [1] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 | |
| N-benzyl indole-3-carboxaldehyde-based hydrazone (Compound 5b) | MDA-MB-231 | 0.0172 |
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the initial in vitro characterization of this compound as a potential anticancer agent. Based on the strong evidence from its structural analogs, it is hypothesized that this compound will exhibit potent cytotoxic and pro-apoptotic effects in cancer cell lines, particularly those of breast cancer origin, through the inhibition of tubulin polymerization.
Upon successful completion and validation of these initial studies, further investigations could include:
-
In vitro tubulin polymerization assays to directly confirm the mechanism of action.
-
Western blotting to analyze the expression of key proteins involved in the cell cycle (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).
-
In vivo studies in animal models to evaluate the compound's efficacy and safety profile.
This systematic approach will enable a thorough evaluation of the therapeutic potential of this compound and its development as a novel anticancer drug candidate.
References
-
Kaufmann, D., Pojarová, M., Vogel, S., Liebl, R., Gastpar, R., Gross, D., ... & von Angerer, E. (2007). Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Bioorganic & medicinal chemistry, 15(15), 5122-5136. [Link]
-
El-Gamal, M. I., Al-Ameen, A. D., Al-Koumi, D. A., Al-Shafie, W. M., & Abdel-Maksoud, M. S. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science, 9(02), 001-010. [Link]
-
Mai, A., Rotili, D., & Massa, S. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Expert opinion on therapeutic patents, 22(10), 1139-1153. [Link]
-
Rani, P., Srivastava, V. K., & Kumar, A. (2017). Synthesis, structures and mechanistic pathways of anticancer activity of palladium(ii) complexes with indole-3-carbaldehyde thiosemicarbazones. New Journal of Chemistry, 41(21), 13037-13053. [Link]
-
Sanna, M., Meleddu, R., Distinto, S., Cottiglia, F., Gaspari, M., Taverna, D., ... & Sechi, M. (2017). Design, synthesis and biological evaluation of 3-substituted-2-oxindole hybrid derivatives as novel anticancer agents. European journal of medicinal chemistry, 137, 333-346. [Link]
-
El-Gamal, M. I., Al-Ameen, A. D., Al-Koumi, D. A., Al-Shafie, W. M., & Abdel-Maksoud, M. S. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science, 9(02), 001-010. [Link]
-
Al-Ostath, A., Al-Wahaibi, L. H., Al-Ghamdi, M. S., & El-Emam, A. A. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC advances, 15(20), 13539-13551. [Link]
-
Khan, I., Zaib, S., Batool, F., Hassan, M., Iqbal, J., & Hameed, S. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS omega, 7(46), 42398-42409. [Link]
Sources
Application Notes & Protocols for the Comprehensive Characterization of 7-methyl-2-phenyl-1H-indole-3-carbaldehyde
Abstract: The indole scaffold is a cornerstone in medicinal chemistry and drug development, prized for its versatile biological activity. 7-methyl-2-phenyl-1H-indole-3-carbaldehyde is a specific derivative whose therapeutic potential and reaction kinetics rely on its unambiguous structural confirmation and purity assessment. This guide provides an integrated, multi-technique analytical workflow designed for researchers and drug development professionals. We move beyond mere procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating approach to characterization. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy for a holistic and definitive analysis.
The Strategic Imperative for Multi-Modal Analysis
Characterizing a novel or synthesized molecule like this compound requires more than a single data point. Each analytical technique provides a unique piece of the molecular puzzle. A multi-modal strategy is essential not only for structural elucidation but also for establishing the purity profile, which is a critical parameter in drug development and quality control.
-
Structure Confirmation: Combining techniques like NMR and MS provides orthogonal data to confirm the atomic connectivity and molecular mass, leaving no room for ambiguity.
-
Purity Assessment: Chromatographic methods like HPLC are indispensable for quantifying the target compound and identifying any impurities, such as starting materials or reaction byproducts.
-
Functional Group Verification: FT-IR offers a rapid and definitive confirmation of the key chemical functionalities present in the molecule.
The following sections detail the expert application of each technique, grounded in established scientific principles and supported by authoritative references.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is recommended for complete assignment.
Application Note: Decoding the Spectrum
The structure of this compound presents several distinct features that are readily identifiable in an NMR spectrum. The deshielding effect of the aldehyde and the aromatic rings will cause protons and carbons near these groups to appear at higher chemical shifts (downfield).
-
¹H NMR: Expect a sharp singlet for the aldehyde proton around 9-10 ppm. The indole N-H proton will likely appear as a broad singlet significantly downfield (>11 ppm)[1]. The protons on the phenyl and indole rings will resonate in the aromatic region (7-8.5 ppm), with their specific splitting patterns revealing their positions relative to one another. The 7-methyl group will be a sharp singlet further upfield, typically around 2.5 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde is highly characteristic and will be found far downfield (~185 ppm)[1][2]. The various aromatic carbons will populate the 110-140 ppm region, while the methyl carbon will appear at a much higher field (~20 ppm).
Two-dimensional NMR experiments are crucial for assembling the final structure. A COSY spectrum will reveal proton-proton couplings, confirming adjacent protons in the aromatic systems. An HSQC spectrum correlates each proton to its directly attached carbon, while an HMBC spectrum reveals longer-range (2-3 bond) correlations, definitively linking the methyl group, the aldehyde, and the phenyl ring to the correct positions on the indole core[3].
Predicted NMR Spectral Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aldehyde (CHO) | ~9.9 - 10.1 (s, 1H) | ~185.0 |
| Indole N-H | >11.0 (br s, 1H) | - |
| Phenyl-H (ortho, meta, para) | ~7.4 - 7.8 (m, 5H) | ~128.0 - 135.0 |
| Indole-H4, H5, H6 | ~7.1 - 7.5 (m, 3H) | ~120.0 - 125.0 |
| 7-Methyl (CH₃) | ~2.5 (s, 3H) | ~20.0 |
| Quaternary Carbons | - | ~105 - 140 |
Note: Predicted values are based on data from similar indole structures and are subject to solvent effects.[2][4]
Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indole derivatives as it helps in resolving the N-H proton signal[1].
-
Internal Standard: Use Tetramethylsilane (TMS) as the internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
1D ¹H Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more).
-
2D Spectra Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing as necessary.
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry is a destructive analytical technique that provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. For structural characterization, high-resolution mass spectrometry (HRMS) is paramount as it can determine the elemental composition of the parent ion, thereby confirming the molecular formula.
Application Note: Confirming Identity and Formula
The molecular formula for this compound is C₁₆H₁₃NO. Using electrospray ionization (ESI) in positive ion mode, the expected primary ion would be the protonated molecule, [M+H]⁺. HRMS analysis should yield a mass for this ion that matches the theoretical calculation to within a few parts per million (ppm), providing strong evidence for the compound's identity. Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing further structural insights. Expected fragmentation might include the loss of the carbonyl group (CO) or cleavage at the bond connecting the phenyl ring to the indole core.
Quantitative Data: Molecular Mass and Formula
| Parameter | Value |
| Molecular Formula | C₁₆H₁₃NO |
| Monoisotopic Mass | 235.0997 g/mol |
| Expected [M+H]⁺ Ion (HRMS) | 236.1070 |
| Expected [M+Na]⁺ Ion (HRMS) | 258.0889 |
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.
-
Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ adduct.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis: Compare the experimentally measured accurate mass of the parent ion with the theoretical mass calculated from the molecular formula. The mass error should ideally be < 5 ppm.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the definitive technique for assessing the purity of a compound and for quantification. By separating the target molecule from impurities, it provides a clear picture of the sample's composition.
Application Note: Method Development Strategy
For a moderately polar, aromatic compound like this compound, a reversed-phase HPLC method is the logical choice. A C18 column is the standard workhorse, providing excellent retention and separation for such molecules. The compound possesses a strong chromophore due to its extensive conjugated system, making UV detection highly sensitive and appropriate. A mobile phase consisting of acetonitrile or methanol mixed with water allows for the fine-tuning of retention time. A gradient elution is often preferred to ensure that any early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.
Protocol: Reversed-Phase HPLC for Purity Analysis
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 310 nm |
| Sample Preparation | Dissolve sample in mobile phase B or a similar solvent to ~1 mg/mL |
Note: This is a starting method and should be optimized for the specific impurity profile of the synthesized batch.[5][6]
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Application Note: Identifying Key Bonds
The FT-IR spectrum of this compound will show several characteristic absorption bands that serve as a quick quality check. The most prominent peaks will correspond to the N-H stretch of the indole, the C=O stretch of the aldehyde, and the various C-H and C=C bonds of the aromatic rings. Comparing the obtained spectrum to reference spectra of similar indole aldehydes can provide high confidence in the functional group composition.[7][8]
Predicted FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Indole) | ~3300 - 3400 (medium, sharp) |
| Aromatic C-H Stretch | ~3100 - 3000 (weak) |
| Aliphatic C-H Stretch (Methyl) | ~2950 - 2850 (weak) |
| C=O Stretch (Aldehyde) | ~1660 - 1680 (strong, sharp) |
| Aromatic C=C Stretch | ~1600 - 1450 (multiple, variable) |
| =C-H Bend (Out-of-plane) | ~900 - 700 (strong) |
Reference data from NIST for 7-methyl-1H-indole-3-carbaldehyde provides a strong comparative basis.[9]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Integrated Analytical Workflow
Caption: Integrated workflow for the definitive characterization of the target compound.
References
-
Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. MDPI. [Link]
-
FT-IR spectrum of control indole. ResearchGate. [Link]
-
Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. [Link]
-
FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate. [Link]
-
Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. ResearchGate. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. [Link]
-
1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]
-
BMRB entry bmse000645 - Indole-3-carboxaldehyde. Biological Magnetic Resonance Bank. [Link]
-
7-methyl-1H-indole-3-carbaldehyde. PubChem. [Link]
-
1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]
-
Mass spectral studies of nitroindole compounds. TSI Journals. [Link]
-
Methyl 1H-indole-3-carboxylate. Magritek. [Link]
-
Validated HPLC method for mitragynine quantification in Kratom extract. Web of Science and Natural Products. [Link]
-
2-Phenylindole-3-carboxaldehyde. PubChem. [Link]
-
1H-Indole-3-carboxaldehyde. NIST WebBook. [Link]
-
Clinical, Forensic and Bioanalysis Applications Guide - HPLC. Advanced Chromatography Technologies. [Link]
-
Colorimetric Detection of Indole-3-Carbaldehyde in White Cauliflower by Self-Condensation Reaction Giving Urorosein. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. tetratek.com.tr [tetratek.com.tr]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 165.194.131.91 [165.194.131.91]
- 6. hplc.eu [hplc.eu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
experimental setup for the synthesis of 7-methyl-2-phenyl-1H-indole-3-carbaldehyde
An Application Note for the Synthesis of 7-Methyl-2-Phenyl-1H-indole-3-carbaldehyde
Introduction: The Significance of Substituted Indole-3-carbaldehydes
Indole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and natural product analogues.[1][2] The introduction of a formyl group at the C3 position of the indole nucleus provides a versatile chemical handle for further elaboration into more complex molecular architectures.[2] Specifically, the this compound scaffold is of significant interest to medicinal chemists and drug development professionals due to its presence in molecules targeting various therapeutic areas, from anticancer to anti-inflammatory agents.[3]
This application note provides a comprehensive guide to the synthesis of this compound. The protocol is centered around the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich heteroaromatic compounds.[4] We will first briefly cover the synthesis of the requisite starting material, 7-methyl-2-phenyl-1H-indole, via the Fischer indole synthesis, followed by a detailed, step-by-step protocol for its subsequent formylation. The causality behind experimental choices, safety considerations, and characterization techniques are explained to ensure a reproducible and robust synthesis.
Part 1: Synthesis of the Starting Material: 7-Methyl-2-Phenyl-1H-indole
The Fischer indole synthesis is a classic and effective method for preparing 2,7-disubstituted indoles. The reaction involves the acid-catalyzed cyclization of an appropriate phenylhydrazone. In this case, acetophenone o-tolylhydrazone is cyclized to form the indole ring.
Protocol 1: Fischer Indole Synthesis of 7-Methyl-2-Phenyl-1H-indole
-
Formation of the Hydrazone:
-
In a round-bottom flask, dissolve o-toluidine (1.0 eq) in an appropriate solvent such as ethanol.
-
Add concentrated hydrochloric acid (HCl) dropwise while cooling in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.0 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfite (Na₂SO₃) in water and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution to form the o-tolylhydrazine sulfonate.
-
Hydrolyze the sulfonate by adding concentrated HCl and heating the mixture, then cool and neutralize with sodium hydroxide (NaOH) to liberate the o-tolylhydrazine.
-
React the resulting o-tolylhydrazine with acetophenone (1.0 eq) in ethanol, typically with a catalytic amount of acetic acid, and heat to reflux for 1-2 hours to form acetophenone o-tolylhydrazone.
-
-
Cyclization to the Indole:
-
The crude hydrazone can be carried forward directly. Add a cyclizing agent such as anhydrous zinc chloride (ZnCl₂) (4-5 eq) or polyphosphoric acid (PPA).
-
Heat the mixture to 170-180 °C for several minutes.[5] The reaction is often vigorous and should be performed with caution in a fume hood.
-
Cool the reaction mixture and carefully quench it by adding water and dilute HCl.
-
The crude 7-methyl-2-phenyl-1H-indole will precipitate. Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure starting material for the next step.
-
Part 2: Vilsmeier-Haack Formylation
The core of this guide is the Vilsmeier-Haack reaction, which formylates the electron-rich C3 position of the indole ring.[6] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]
Reaction Principle and Mechanism
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination steps generate the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[9]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the indole ring, specifically at the C3 position, attacks the Vilsmeier reagent. This forms a cationic intermediate. Aromatization is restored, and the resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[7]
Caption: Mechanism of the Vilsmeier-Haack formylation of indole.
Experimental Protocol: Synthesis of this compound
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 7-Methyl-2-phenyl-1H-indole | 207.27 | 2.07 g | 10.0 | Starting material |
| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - | Anhydrous, reaction solvent |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.1 mL | 12.0 | Corrosive, handle in fume hood |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | For extraction |
| Saturated NaHCO₃ solution | - | ~100 mL | - | For neutralization |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | Drying agent |
| Ethanol | 46.07 | As needed | - | For recrystallization |
Procedure
-
Vilsmeier Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (10 mL). Place the flask under an inert atmosphere (Nitrogen or Argon) and cool it to 0 °C in an ice-water bath.
-
Slow Addition: Add POCl₃ (1.1 mL, 12.0 mmol) dropwise to the cooled DMF via the dropping funnel over 20-30 minutes.[4] The addition must be slow to control the exothermic reaction and maintain the temperature below 10 °C. A thick, pale-yellow precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Addition of Indole: Dissolve 7-methyl-2-phenyl-1H-indole (2.07 g, 10.0 mmol) in a minimal amount of anhydrous DMF or DCM and add it to the Vilsmeier reagent mixture.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.[4] This step is highly exothermic and should be performed in a fume hood.
-
Neutralization: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base, such as 10% NaOH, until the pH is alkaline (pH 8-9).[4] The product will often precipitate as a solid during this step.
-
Isolation:
-
If a solid precipitates: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
If no solid forms: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
-
Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent gradient to yield the pure this compound.
Overall Experimental Workflow
Caption: Experimental workflow for the synthesis.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Typically a yellow or off-white solid.
-
¹H NMR: Expect characteristic peaks for the aldehyde proton (~10.0 ppm), aromatic protons, the indole N-H proton (a broad singlet, ~8.5-9.5 ppm), and the methyl group protons (~2.5 ppm).
-
¹³C NMR: Expect a peak for the aldehyde carbonyl carbon (~185 ppm) along with signals for the aromatic and indole ring carbons.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹ and an N-H stretching band around 3200-3300 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₆H₁₃NO (MW: 235.28).[10][11]
Safety and Troubleshooting
-
Safety: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching and neutralization steps are exothermic and can cause splashing.
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction or moisture contamination. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Dark-colored Product: The formation of polymeric byproducts can occur, especially if the reaction is overheated. Purification by column chromatography is recommended to remove these impurities.
-
No Precipitation: If the product is highly soluble in the aqueous mixture, extraction with an organic solvent is necessary.
-
Conclusion
The Vilsmeier-Haack reaction is a powerful and reliable method for the synthesis of this compound. By following this detailed protocol and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and organic synthesis. Careful control of reaction temperature and anhydrous conditions are paramount to achieving high yields and purity.
References
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Noolvi, M. N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(3), 963-970. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
-
Mphahlele, M. J., et al. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 17(8), 2204-2211. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-indol-6-yl)-2-oxoacetonitrile. International Journal of Organic Chemistry, 3(2), 187-192. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-744. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylindole-3-carboxaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-phenylindole. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole-3-carboxaldehyde 97 487-89-8 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 11. 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305 - PubChem [pubchem.ncbi.nlm.nih.gov]
derivatization of 7-methyl-2-phenyl-1H-indole-3-carbaldehyde for biological testing
Application Note: Strategic Derivatization of 7-Methyl-2-phenyl-1H-indole-3-carbaldehyde for Biological Screening
Executive Summary
This guide details the synthetic derivatization of This compound (MPI-3-CHO) . The 2-phenylindole scaffold is a "privileged structure" in medicinal chemistry, known for targeting tubulin polymerization (colchicine binding site), receptor tyrosine kinases (EGFR), and microbial drug resistance pumps. The specific inclusion of the 7-methyl group enhances lipophilicity and alters the steric environment near the NH-indole pocket, potentially improving metabolic stability and membrane permeability compared to the parent 2-phenylindole. This protocol focuses on transforming the C3-formyl group into Schiff bases, hydrazones, and Knoevenagel adducts to generate libraries for high-throughput screening (HTS).
Strategic Rationale & SAR Logic
The C3-aldehyde is the primary "handle" for diversifying this scaffold. The biological activity is driven by the spatial arrangement of the 2-phenyl ring (hydrophobic pocket binding) and the functionalized C3-arm (hydrogen bonding/metal chelation).
Key Structural Objectives:
-
Schiff Bases (Imines): Introduce diverse aryl/heteroaryl groups to probe the "deep pocket" of kinases or tubulin.
-
Hydrazones/Thiosemicarbazones: Create metal-chelating motifs (N-N-S/O) essential for inhibiting metalloenzymes or inducing oxidative stress in bacteria (MRSA).
-
7-Methyl Constraint: This group restricts rotation and increases lipophilicity (
), critical for blood-brain barrier (BBB) penetration in CNS-targeted oncology.
Workflow Visualization
Caption: Synthetic divergence from the MPI-3-CHO core to bioactive libraries.
Experimental Protocols
Safety Precaution: All reactions involve indole derivatives and potentially toxic amines. Work in a fume hood. The 7-methyl analog may have different solubility profiles than unsubstituted indoles; adjust solvent volumes if precipitation is slow.
Protocol A: Synthesis of Schiff Bases (Anticancer Library)
Targeting Tubulin Polymerization & EGFR
Mechanism: Acid-catalyzed dehydration between the C3-aldehyde and an aromatic amine.
Materials:
-
MPI-3-CHO (1.0 equiv)
-
Substituted Aniline (e.g., 3,4,5-trimethoxyaniline for colchicine mimicry) (1.0 equiv)
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of MPI-3-CHO in 15 mL of hot absolute ethanol.
-
Addition: Add 1.0 mmol of the substituted aniline.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (
) should disappear, replaced by a lower imine spot (often yellow/orange). -
Isolation: Cool the reaction mixture to room temperature, then to 4°C. The Schiff base typically precipitates as a colored solid.
-
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from EtOH/DMF if necessary.
Critical Note: The 7-methyl group increases steric bulk. If reaction rates are slow compared to standard 2-phenylindole, increase reflux time to 12 hours or use toluene with a Dean-Stark trap to drive water removal.
Protocol B: Synthesis of Thiosemicarbazones (Antimicrobial/Chelation)
Targeting MRSA & Metalloenzymes
Mechanism: Condensation of the aldehyde with thiosemicarbazide to form a stable
Materials:
-
MPI-3-CHO (1.0 equiv)
-
Thiosemicarbazide (1.1 equiv)
-
Solvent: Ethanol/Water (9:1)
Procedure:
-
Preparation: Dissolve 1.1 mmol of thiosemicarbazide in 10 mL of hot water/ethanol.
-
Reaction: Add this solution to a stirred solution of MPI-3-CHO (1.0 mmol) in 10 mL ethanol.
-
Reflux: Reflux for 3 hours.
-
Workup: The product often precipitates during the reaction. Cool, filter, and wash with 50% aqueous ethanol.
-
Characterization: Look for the disappearance of the aldehyde proton (CHO, ~9.9 ppm) and appearance of the azomethine proton (-CH=N-, ~8.5 ppm) in
H-NMR.
Protocol C: Knoevenagel Condensation (Covalent Inhibitors)
Targeting Cysteine Residues via Michael Addition
Materials:
-
MPI-3-CHO (1.0 equiv)
-
Malononitrile or Ethyl Cyanoacetate (1.2 equiv)
-
Base: Piperidine (catalytic, 0.1 equiv)
-
Solvent: Ethanol[1]
Procedure:
-
Mix MPI-3-CHO (1.0 mmol) and malononitrile (1.2 mmol) in 5 mL ethanol.
-
Add 2 drops of piperidine.
-
Stir at room temperature for 1 hour (exothermic reaction). If precipitation occurs immediately, stir for an additional 30 mins.
-
Filter the yellow/orange solid and wash with cold ethanol.
Data Analysis & Biological Prep
Characterization Checklist
| Technique | Feature to Observe | Reason |
| Singlet | Confirms Azomethine (-CH=N-) formation. | |
| Disappearance of | Confirms consumption of Aldehyde. | |
| IR | Band @ 1610–1630 cm | C=N stretching vibration. |
| Mass Spec | [M+H] | Confirm molecular weight (critical for 7-methyl verification). |
Biological Assay Preparation
For in vitro screening (MTT assay, MIC determination):
-
Solubility: The 7-methyl-2-phenyl derivatives are highly lipophilic.
-
Stock Solution: Prepare 10 mM stock solutions in 100% DMSO .
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the Schiff base linkage.
-
Working Solution: Dilute into culture media. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
References
-
Antimicrobial Hydrazones: Gürkok, G. et al. "Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives."[2][3][4] Chemotherapy, 2009.
- Anticancer 2-Phenylindoles: Gastpar, R. et al. "Genotoxic and non-genotoxic effects of 2-phenylindole-3-carbaldehydes in human breast cancer cells." Journal of Medicinal Chemistry, 1998. (Foundational SAR for 2-phenylindole pharmacophore).
-
Tubulin Inhibition: Kaufmann, D. et al. "Synthesis and evaluation of 2-phenylindole derivatives as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry, 2007.
-
Thiosemicarbazone Activity: Hassan, A. S. "Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity." University of Diyala Journal, 2017.
-
Indole Biosynthesis & Reactivity: Böttcher, C. et al. "The Biosynthetic Pathway of Indole-3-Carbaldehyde... in Arabidopsis." Plant Physiology, 2014.
(Note: While the specific "7-methyl" isomer is a custom variation, the reactivity and biological protocols are validated by the cited 2-phenylindole literature.)
Sources
Troubleshooting & Optimization
Technical Support Center: Formylation of 7-Methyl-2-Phenyl-1H-Indole
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formylation of 7-methyl-2-phenyl-1H-indole. It is designed for researchers, chemists, and drug development professionals to navigate the common side reactions and challenges encountered during this crucial synthetic step.
Introduction: The Challenge of Selective Formylation
The introduction of a formyl (-CHO) group onto the 7-methyl-2-phenyl-1H-indole scaffold is a critical transformation for synthesizing a wide range of biologically active molecules. The target product, 7-methyl-2-phenyl-1H-indole-3-carbaldehyde, is a versatile intermediate. However, the inherent reactivity of the indole nucleus, combined with the electronic and steric influences of the 2-phenyl and 7-methyl substituents, can lead to a variety of undesired side reactions. This guide focuses primarily on the most common method, the Vilsmeier-Haack reaction, and provides expert insights into identifying, mitigating, and troubleshooting these competing pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the formylation of 7-methyl-2-phenyl-1H-indole.
Q1: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What is going wrong?
A1: This is a frequent issue stemming from several potential root causes, primarily related to the generation and reactivity of the Vilsmeier reagent and the substrate itself.
Potential Causes & Solutions:
-
Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a formamide (typically N,N-dimethylformamide, DMF) with an activating agent like phosphorus oxychloride (POCl₃).[1][2] This formation is exothermic and requires careful temperature control.
-
Insufficient Reagent Stoichiometry: The steric hindrance from the 2-phenyl group and the electron-donating nature of the 7-methyl group can modulate the reactivity of the C3 position. Standard protocols may not be sufficient.
-
Solution: While a slight excess of the Vilsmeier reagent is common (1.1-1.5 equivalents), a large excess can promote side reactions. First, ensure the 1.1-1.5 eq range is being used relative to the indole. If the reaction is still sluggish, a modest increase to 2.0 equivalents can be trialed, but this must be monitored carefully for the formation of byproducts.
-
-
Sub-optimal Reaction Temperature: Formylation of activated indoles is often temperature-sensitive.
-
Solution: After adding the indole to the pre-formed Vilsmeier reagent at low temperature, allow the reaction to warm slowly to room temperature. Gentle heating (e.g., 35-45 °C) may be required to drive the reaction to completion.[4] Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to water, which will rapidly quench it and prevent the reaction.
-
Solution: Use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all reagents are of the highest possible purity and are handled to prevent moisture ingress.
-
Q2: My TLC shows the desired product, but also several other spots. What are these byproducts?
A2: The formation of multiple products is a clear indicator of competing side reactions. The structure of your starting material makes several byproducts plausible.
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Potential Cause | Mitigation Strategy |
| N-Formyl Indole | The indole nitrogen (N1) is nucleophilic and can be formylated. This is often reversible but can be a significant byproduct.[5] | Perform the reaction under strictly neutral or acidic conditions. Avoid using any base during the reaction itself. N-formylation is often less of an issue with the Vilsmeier-Haack reaction compared to other methods. The 7-methyl group also provides some steric shielding of the N-H. |
| Di-formylation | Under forcing conditions (high temperature, long reaction time, large excess of Vilsmeier reagent), a second formyl group can be added to the indole or phenyl ring.[5] | Use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.5 eq). Maintain the lowest effective reaction temperature and monitor the reaction by TLC to stop it upon consumption of the starting material. |
| Indole Trimer/Polymer | The Vilsmeier intermediate can react with additional indole molecules, leading to the formation of tri-indolylmethanes or polymeric tars, especially in concentrated solutions or with excess activating agent.[6][7] | Add the indole solution slowly to the Vilsmeier reagent to maintain a low concentration of the free indole. Avoid excessively high temperatures which promote polymerization. |
| Chlorinated Indole | In some cases, the Vilsmeier reagent can act as a mild chlorinating agent, leading to substitution on the electron-rich indole or phenyl rings. | This is less common but can occur with prolonged heating. Minimize reaction time and temperature. |
The diagram below illustrates the primary reaction pathway for the desired C3-formylation versus common off-target reactions.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Crude 7-Methyl-2-phenyl-1H-indole-3-carbaldehyde
[1]
Case ID: IND-7M2P-PUR Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Introduction: The Molecule & The Challenge
You are likely synthesizing 7-methyl-2-phenyl-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction .[1] This specific derivative presents unique purification challenges compared to the parent indole:
-
Solubility: The 2-phenyl group significantly increases hydrophobicity and rigidity, often leading to poor solubility in standard alcohols.[1]
-
Sterics: The 7-methyl group introduces steric bulk near the N-H moiety, potentially affecting hydrogen bonding networks during crystallization.[1]
-
Impurities: Common contaminants include unreacted starting material (due to steric hindrance at C3), inorganic phosphorous salts, and "red tar" oligomers formed by acid-catalyzed coupling.[1]
This guide provides a self-validating workflow to transition from a crude reaction mixture to an analytical-grade solid.
Module 1: The Critical Workup (The "Make or Break" Step)
Issue: Most purification failures (oiling out, sticky tars) are actually workup failures.[1] The intermediate iminium salt must be fully hydrolyzed before you attempt isolation.[1]
Protocol: Controlled Hydrolysis & Precipitation
Do not simply dump the reaction mixture into water.
-
Quench: Cool your reaction mixture (DMF/POCl3 adduct) to 0–5°C.
-
Transfer: Pour the reaction mixture slowly into crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Basification (The Key):
-
Thermal Aging: Heat the aqueous suspension to 70–80°C for 30 minutes , then cool to room temperature (RT) and finally to 4°C.
Visual Workflow: Workup Logic
Caption: Logical flow for Vilsmeier workup. Heating is essential to break the iminium salt.
Module 2: Solid-State Purification (Recrystallization)
Context: The 2-phenyl group makes this molecule highly crystalline but less soluble in ethanol than simple indoles.[1]
Method A: The "Gold Standard" (Ethanol/DMF)
Best for: Removing inorganic salts and trace starting material.[1]
-
Dissolution: Suspend the crude solid in Ethanol (95%) .
-
Solubilization: Heat to reflux.[1][8] If the solid does not dissolve completely, add DMF dropwise until clear.[1]
-
Note: Do not exceed 10% DMF by volume.[1] If it's still not dissolving, switch to Method B.
-
-
Filtration: Hot filter (if necessary) to remove dust or inorganic salts (Na₃PO₄).[1]
-
Crystallization: Allow to cool slowly to RT, then refrigerate.
-
Collection: Filter the pale yellow needles.[1] Wash with cold ethanol.[1]
Method B: The "Hydrophobic Rescue" (Toluene/Hexane)
Best for: Highly impure material or if Method A yields an oil.
-
Dissolve crude material in minimum boiling Toluene .
-
Add Hexane (or Petroleum Ether) dropwise to the boiling solution until persistent cloudiness appears.
-
Add a few drops of Toluene to clear the solution.[1]
-
Cool slowly. The non-polar impurities (tars) often stay in the toluene mother liquor.
Data: Solvent Selection Matrix
| Solvent System | Suitability | Pros | Cons |
| Ethanol (95%) | Moderate | Green solvent, good removal of salts.[1] | May require large volumes due to 2-Ph group.[1] |
| DMF / Water | High | Excellent solubility for hydrophobic indoles.[1] | High boiling point makes drying crystals difficult.[1] |
| Toluene / Hexane | High | Good for separating "tar" impurities.[1] | Lower yield; toluene is toxic.[1] |
| Acetic Acid | Low | Can dissolve oligomers.[1] | Risk of protonating the aldehyde; difficult to remove trace acid.[1] |
Module 3: Chromatographic Intervention
Issue: If recrystallization fails (e.g., product oils out or purity <95%), you must use Flash Column Chromatography.
Stationary Phase: Silica Gel (230–400 mesh).[1]
Mobile Phase Gradient:
-
Start: 100% Hexane (to elute unreacted 7-methyl-2-phenylindole).
-
TLC Note: The starting indole is much less polar (higher Rf) than the aldehyde.
-
-
Gradient: Ramp to 20% EtOAc / 80% Hexane .
-
The aldehyde typically elutes between 15–25% EtOAc.
-
-
Flush: 50% EtOAc to remove polar red impurities/dimers.[1]
Visual Workflow: Purification Decision Tree
Caption: Decision matrix based on Thin Layer Chromatography (TLC) analysis.
Troubleshooting FAQs
Q1: My product is a sticky red oil, not a solid. What happened? A: This is usually due to "trapped" DMF or incomplete hydrolysis.[1]
-
Fix: Dissolve the oil in Ethyl Acetate. Wash 3x with water (to remove DMF) and 1x with Brine.[1] Dry over Na₂SO₄ and evaporate.[1][3][6][9] Triturate the resulting residue with cold Hexane or Diethyl Ether to induce solidification.
Q2: The solid is pink/reddish, but it should be pale yellow. A: The color comes from acid-catalyzed oligomerization (di-indolyl methene dyes).[1]
-
Fix: Perform a Charcoal Treatment .[1] Dissolve the solid in hot Ethanol/EtOAc, add Activated Carbon (5% w/w), boil for 5 minutes, and filter through Celite while hot. Recrystallize the filtrate.
Q3: I cannot remove the unreacted starting material (7-methyl-2-phenylindole). A: Recrystallization is often inefficient for separating the starting indole from the aldehyde because their solubilities are similar.[1]
-
Fix: Use Column Chromatography (Module 3).[1][6] The non-polar starting material elutes very quickly in 100% Hexane.
Q4: Does the 7-methyl group change the stability? A: Yes. The 7-methyl group creates steric strain with the N-H. This can make the N-H proton slightly more acidic and the crystal lattice less stable than the non-methylated analog.[1] Store the purified compound in the dark at 4°C to prevent photo-oxidation to the carboxylic acid.
References
-
Vilsmeier-Haack Reaction Mechanism & Hydrolysis
-
Synthesis of Indole-3-carboxaldehydes (Standard Protocols)
-
Purification of 2-Phenylindole Derivatives
-
Recrystallization Solvent Tables
-
University of Rochester, Solvents for Recrystallization.[1]
-
Source:
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
- 10. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
overcoming solubility issues with 7-methyl-2-phenyl-1H-indole-3-carbaldehyde
Technical Support Center: Solubility Optimization for 7-Methyl-2-Phenyl-1H-Indole-3-Carbaldehyde
Executive Summary
You are likely encountering "brick-dust" behavior with This compound .[1] This molecule combines a rigid, planar aromatic core (perfect for
This guide moves beyond generic advice, providing specific protocols to solubilize this compound for synthesis, purification, and biological screening.
Module 1: Chemical Synthesis & Purification
For users attempting to react or purify the compound.
The "Brick Dust" Phenomenon
The 2-phenyl group extends the conjugation of the indole, flattening the molecule and increasing the lattice energy. The 7-methyl group adds lipophilic bulk near the N-H donor site, potentially weakening solvent interaction.[1]
Q: I am trying to form a Schiff base, but the aldehyde won't dissolve in refluxing ethanol. What should I do? A: Standard ethanol reflux often fails because the compound remains suspended.
-
Protocol: Switch to a High-Boiling Co-Solvent System .
-
Dissolve the aldehyde in a minimum amount of THF (Tetrahydrofuran) or Dioxane .
-
Add this solution dropwise to your refluxing ethanol containing the amine.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid. This not only catalyzes the imine formation but helps solubilize the intermediate species.
-
Why this works: THF breaks the
-stacking interactions better than ethanol, while the ethanol/acid environment drives the equilibrium.
-
Q: How do I recrystallize this compound? It oils out in hexane and crashes out instantly in water. A: You need a "Slow-Crash" solvent system that manages the hydrophobic effect.[1]
-
Recommended System: DMF / Water or DMSO / Ethanol .[1]
-
The "DMF Drop" Method:
-
Dissolve the crude solid in the minimum amount of hot DMF (approx. 80°C).
-
Add water dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.
-
Add one drop of DMF to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Result: This yields defined needles rather than amorphous powder.[1]
-
Module 2: Biological Assays & Formulation
For users observing precipitation in cell culture media (MEM, DMEM, RPMI).
The "Crash-Out" Effect
When you inject a DMSO stock of this hydrophobic indole into an aqueous buffer, the DMSO rapidly diffuses away, leaving the indole molecules exposed to water. Due to the high LogP (estimated > 4.5), they aggregate instantly, often forming invisible micro-crystals that cause false negatives in assays.
Q: My IC50 data is inconsistent. How do I formulate this for cell assays? A: You are likely experiencing micro-precipitation.[1] Use the Serial Intermediate Dilution method.
Step-by-Step Formulation Protocol:
-
Primary Stock: Dissolve compound in 100% DMSO at 10 mM . (Sonicate if necessary; visual clarity is mandatory).
-
Intermediate Stock (The Critical Step): Do not dilute directly into media.
-
Prepare a 10x working solution in media containing 5% Tween-80 or PEG-400 .[1]
-
Example: To get 10 µM final, prepare 100 µM in Media+Surfactant.
-
-
Final Dilution: Add the Intermediate Stock to your cell wells.
-
Why: The surfactant forms micelles that encapsulate the hydrophobic indole, preventing the "crash" when the DMSO concentration drops.
-
Q: Can I use Cyclodextrins? A: Yes, and they are often superior to DMSO/Tween for 2-phenylindoles.[1]
-
Recommendation: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD) .[1] -
Protocol: Prepare a 20% (w/v) HP-
-CD solution in water.[1] Add your compound (from a concentrated acetone or methanol stock), sonicate for 30 mins, then evaporate the organic solvent. The cyclodextrin cavity accommodates the phenyl-indole core, rendering it water-soluble.[1]
Module 3: Structural Analysis (NMR)
Q: I see no signal in CDCl3, or the peaks are incredibly broad. A: The compound is aggregating in CDCl3.
-
Solution: Switch to DMSO-d6 .
-
Reasoning: DMSO is a hydrogen-bond acceptor that interacts with the Indole N-H (approx.[1] 12.0 ppm), breaking intermolecular H-bonds.[1]
-
Note: Expect the aldehyde proton (-CHO) to appear as a sharp singlet around 9.9–10.1 ppm in DMSO-d6.[1] If this peak is small or absent, your aldehyde may have oxidized to the carboxylic acid (check for broad -OH stretch in IR) or formed a hydrate (rare for conjugation-stabilized aldehydes).[1]
Visual Troubleshooting Guides
Figure 1: Solubility Decision Logic
Use this flow to select the correct solvent system for your specific application.
Caption: Decision tree for solvent selection based on experimental intent. Green nodes indicate optimized protocols.
Figure 2: The "Crash-Out" Mechanism & Prevention
Understanding why your compound precipitates in aqueous buffers.[1]
Caption: Mechanism of precipitation upon dilution. Outcome B represents the required state for reproducible biological data.
Quick Reference: Solvent Compatibility Table
| Solvent | Solubility Rating | Application Notes |
| DMSO | High (> 25 mg/mL) | Primary stock solvent.[1] Hygroscopic; keep sealed. |
| DMF | High (> 25 mg/mL) | Good for synthesis/recrystallization. Toxic to cells.[1] |
| Ethanol | Moderate (Hot) / Poor (Cold) | Requires heat.[1] Use as co-solvent with THF.[1] |
| THF | Good | Excellent for breaking lattice energy in synthesis.[1] |
| Water | Insoluble | Do not use without surfactant or cyclodextrin.[1] |
| Chloroform | Moderate | Good for workup, but aggregation may broaden NMR. |
References
-
ChemicalBook. (2023).[1] 2-Phenylindole Synthesis and Properties. (General properties of the 2-phenylindole class).
-
Cayman Chemical. (2020).[1][2] Indole-3-carboxaldehyde Product Information.[1][2][3][4][5][6] (Solubility data for the parent indole-3-carboxaldehyde).[1][2][5]
-
National Institutes of Health (NIH) PubChem. (2025).[1] 7-methyl-1H-indole-3-carbaldehyde Compound Summary.
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Authoritative text on "Brick Dust" molecules and formulation strategies).
-
Sigma-Aldrich. (2023).[1] 2-Phenylindole-3-carboxaldehyde Product Specification.
Sources
- 1. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 2-Phenylindole-3-carboxaldehyde | CAS 25365-71-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 7-methyl-2-phenyl-1H-indole-3-carbaldehyde
Ticket ID: SC-IND-7M2P-001 Subject: Scale-Up Protocols & Troubleshooting for 7-methyl-2-phenyl-1H-indole-3-carbaldehyde Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Actionable
Introduction: The Strategic Route
You are scaling up the synthesis of This compound . This molecule combines a sterically crowded indole core (due to the 7-methyl group) with extended conjugation (the 2-phenyl group).
For scale-up (>100g to kg scale), chromatographic purification is the bottleneck we must eliminate. Therefore, we utilize a two-step "telescoped" strategy relying on crystallization:
-
Fischer Indole Synthesis: Condensation of o-tolylhydrazine with acetophenone.
-
Vilsmeier-Haack Formylation: Regioselective C3-formylation using POCl
/DMF.[1]
This guide addresses the specific thermal and solubility challenges imposed by the 2-phenyl and 7-methyl substituents.
Module 1: The Fischer Indole Cyclization (Constructing the Core)[2]
The Protocol
The reaction between (2-methylphenyl)hydrazine hydrochloride and acetophenone is robust, but the 7-methyl group forces cyclization to the single available ortho position, ensuring high regioselectivity.
Reagents:
-
(2-Methylphenyl)hydrazine hydrochloride (1.0 equiv)
-
Acetophenone (1.05 equiv)
-
Catalyst: Polyphosphoric Acid (PPA) is standard, but for scale-up, ZnCl
in Acetic Acid is preferred to manage viscosity and stirring.
Step-by-Step Workflow:
-
Hydrazone Formation: Reflux hydrazine and acetophenone in Ethanol/AcOH (10:1) for 2 hours. Cool to precipitate the hydrazone. Crucial: Isolate this solid.[1] Pumping crude hydrazone into the cyclization step accumulates tars.
-
Cyclization: Suspend the dried hydrazone in Glacial Acetic Acid containing fused ZnCl
(2.0 equiv). -
Heating: Heat to 85–95°C. Monitor by HPLC. The 2-phenyl group stabilizes the intermediate, so conversion may be slower than simple indoles.
-
Quench: Pour into ice water. The 7-methyl-2-phenylindole will precipitate.
Troubleshooting Guide: Fischer Cyclization
| Symptom | Probable Cause | Corrective Action |
| Sticky/Tar Product | Polymerization of acetophenone or overheating. | Ensure strictly 1.05 equiv of ketone. Do not exceed 100°C. Use vigorous mechanical stirring, not magnetic. |
| Low Yield | Incomplete hydrazone formation before cyclization. | Isolate and dry the hydrazone intermediate before adding the Lewis Acid (ZnCl |
| Regio-isomers? | None expected. | The 7-methyl group blocks one ortho site. Cyclization must occur at the other, yielding only the 7-isomer. |
Process Visualization (DOT)
Caption: Workflow for the regioselective synthesis of the indole core. Isolation of the hydrazone is the key quality gate.
Module 2: Vilsmeier-Haack Formylation (The Functionalization)
The Protocol
The 2-phenyl group makes the indole electron-rich, but also sterically demands that the electrophile attacks C3. The 7-methyl group is distant enough not to hinder this reaction.
Reagents:
-
7-methyl-2-phenylindole (1.0 equiv)
-
POCl
(Phosphorus Oxychloride) (1.2 – 1.5 equiv) -
DMF (Dimethylformamide) (5.0 – 8.0 equiv, acts as solvent/reagent)
Step-by-Step Workflow:
-
Vilsmeier Complex Formation (CRITICAL SAFETY STEP): Cool DMF to 0°C. Add POCl
dropwise. Do not let T > 10°C.[1] The formation of the chloroiminium salt is exothermic.[1] -
Addition: Dissolve the indole in minimal DMF and add to the complex at 0-5°C.
-
Heating: Warm to 80°C for 2–4 hours. The solution will turn yellow/orange (iminium salt formation).
-
Hydrolysis (The Dangerous Part): Pour the reaction mixture onto crushed ice/water. Note: The Vilsmeier complex reacts violently with water.
-
Neutralization: The aldehyde is not free yet; it is an iminium salt in water. Adjust pH to 9–10 using 5M NaOH or Sat. Na
CO to liberate the aldehyde. -
Filtration: The product, This compound , will precipitate as a solid.
Troubleshooting Logic: Vilsmeier Step
Caption: Decision tree for troubleshooting common Vilsmeier-Haack scale-up failures.
Module 3: Purification & Quality Control
The "No Column" Rule: On a large scale, you cannot use silica gel.
-
Crude Appearance: The crude aldehyde is often a yellow/tan solid.
-
Recrystallization:
-
Solvent:Ethanol/Water (reflux in ethanol, add hot water until turbid, cool slowly) or DMF/Water (for very insoluble 2-phenyl derivatives).
-
Target Purity: >98% by HPLC (254 nm).
-
Data Summary Table
| Parameter | Specification / Expectation | Notes |
| Intermediate | 7-methyl-2-phenylindole | Off-white solid. Check MP (approx 118-120°C range for similar analogs). |
| Final Product | This compound | Pale yellow needles. MP typically >240°C (high due to 2-phenyl stacking). |
| Key Impurity | Unreacted Indole | Detectable by TLC (Non-polar vs Aldehyde). |
| Yield Target | 75–85% (Step 1), 85–90% (Step 2) | Cumulative yield ~65-70%. |
FAQ: Researcher to Researcher
Q: The Vilsmeier reaction mixture turned into a solid block before I could add the indole. What happened? A: You likely used high concentration at low temperature. The Vilsmeier reagent (chloroiminium salt) is less soluble in cold DMF than the starting materials. Fix: Add dry Dichloromethane (DCM) as a co-solvent to keep the salt in suspension, or increase the DMF volume.
Q: Upon quenching with water, I don't see a precipitate, just a dark solution. A: You are likely looking at the protonated iminium species. The aldehyde only precipitates after the amine moiety is removed and the system is neutralized. Add NaOH solution dropwise until pH > 9. The solid should crash out immediately.
Q: Can I use Acetyl Chloride instead of POCl3?
A: No. That would lead to acetylation (forming a ketone), not formylation. You must use POCl
References
-
Fischer Indole Synthesis Mechanism & Catalysis
-
Vilsmeier-Haack Formylation Protocols
-
Synthesis of 2-Phenylindoles (Scale-up Context)
-
Organic Syntheses, Coll.[12] Vol. 6, p.104 (1988); Vol. 56, p.8 (1977). (Describes 2-phenylindole synthesis).
-
- Regioselectivity in Fischer Indole Synthesis: Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993. (Confirming ortho-substituted hydrazines yield 7-substituted indoles).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. growingscience.com [growingscience.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. orgsyn.org [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
dealing with tar-like substances in Vilsmeier-Haack reactions
Topic: Troubleshooting Tar Formation & Polymerization ("The Black Tar")
Status: Active Specialist: Senior Application Scientist, Organic Synthesis Division Last Updated: 2025-05-20
Executive Summary: Why Does It Turn to Tar?
If your Vilsmeier-Haack reaction has converted into a viscous, black, intractable solid (often jokingly referred to as "The Black Tar of Death"), you are likely dealing with one of three failure modes. Understanding the causality is the only way to prevent recurrence.
| Failure Mode | Mechanism of Failure | Diagnostic Sign |
| Thermal Runaway | The Vilsmeier reagent (chloromethylene)dimethyliminium chloride is thermally unstable.[1] Above 60°C, or even lower in concentrated masses, it decomposes exothermically. | Reaction mixture smokes or darkens rapidly before substrate addition. |
| Acid-Catalyzed Polymerization | Electron-rich substrates (pyrroles, indoles, furans) are highly susceptible to polymerization in the presence of strong acid (HCl) generated during the reaction. | Reaction darkens slowly over time; workup yields a plastic-like puck. |
| Violent Hydrolysis | Quenching the iminium intermediate with water generates massive heat and HCl instantly, charring the product. | Tar forms during the quench/workup phase.[2] |
Diagnostic & Prevention (The "Why")
The Divergent Pathway
The Vilsmeier reagent is a "double-edged sword." It is a potent electrophile necessary for formylation, but it is also a potent acid generator and dehydrating agent.
Figure 1: The bifurcation between successful formylation and tar formation. Note that tar can form at three distinct stages.
Critical Control Points[2]
-
Reagent Formation: The reaction of DMF and POCl
is exothermic.[2] If you dump POCl into DMF at room temperature, the internal temperature can spike, degrading the reagent immediately. Always add POCl dropwise at 0–5°C [1]. -
Solvent Choice: While neat DMF is common, using a co-solvent like 1,2-dichloroethane (DCE) or Dichloromethane (DCM) acts as a heat sink and dilutes the reactive species, significantly reducing polymerization rates [2].
The Protocol: Recovering from the "Tar" Risk
The most critical moment is the Workup . Standard water quenching is often too harsh for sensitive heterocycles.
The "Buffered Quench" Method (Gold Standard)
Use this protocol for indoles, pyrroles, and thiophenes to prevent workup-induced tar.
Reagents:
Step-by-Step:
-
Preparation: Dissolve NaOAc (3-4 equivalents relative to POCl
) in water. The goal is to buffer the solution to pH ~5-6, preventing the formation of strong HCl. -
Cooling: Cool the Vilsmeier reaction mixture to 0°C.
-
Inverse Quench (Critical): Do NOT add water to the reaction. Pour the reaction mixture slowly into the stirred NaOAc solution.
-
Why? This ensures the pH never drops to 0. The iminium salt hydrolyzes gently.
-
-
Extraction: Once the mixture is homogenous (and usually lighter in color), extract immediately with Ethyl Acetate or DCM.
Comparison of Quenching Strategies
| Quench Agent | pH Profile | Risk Level | Best Application |
| Water / Ice | pH < 1 (Strong Acid) | High | Robust substrates (Anisole, simple aromatics). |
| NaOH / KOH | pH > 12 (Strong Base) | Medium | Stable products; risk of Cannizzaro reactions or aldol condensation. |
| NaOAc (Buffered) | pH 4–6 (Mild) | Low | Sensitive Heterocycles (Indoles, Pyrroles). |
| NaHCO | pH 7–8 (Neutral) | Medium | Good, but CO |
Advanced Troubleshooting (FAQs)
Q: My reaction solidified into a black block inside the flask. How do I clean it? A: This is polymerized organic matter.
-
Mechanical Removal: Break up the solid physically if possible.
-
Soaking: Soak in DMF or NMP (N-methyl-2-pyrrolidone) overnight. These solvents are excellent at swelling and dissolving cross-linked polymers.
-
Oxidative Clean: If the residue persists, use a base bath (KOH/Isopropanol), but be careful with glass etching.
Q: I see the product on TLC, but it disappears during workup. A: You are likely dealing with an unstable intermediate. The iminium salt might be stable, but the aldehyde product might be acid-sensitive.
-
Fix: Switch to the Buffered Quench (NaOAc) described above. Do not allow the aqueous phase to sit; extract immediately.
Q: Can I use Oxalyl Chloride instead of POCl
-
Benefit: The byproducts are CO, CO
, and HCl (gas). This leaves less phosphorus sludge behind, making the workup milder and reducing the "tar" potential. -
Warning: Massive gas evolution. Must be done with proper venting.
Q: How do I scale this up without an explosion? A: Vilsmeier reagents have caused industrial explosions due to thermal runaway [3].
-
Active Cooling: Ensure your cooling capacity exceeds the heat generation rate.
-
Dosage Control: Add POCl
at a rate where the temperature never exceeds 10°C. -
DSC Data: If scaling >100g, perform Differential Scanning Calorimetry (DSC) to find the onset temperature of decomposition.
Workup Decision Tree
Figure 2: Decision logic for selecting the appropriate quenching method to avoid polymerization.
References
-
Jones, G.; Stanforth, S. P. "The Vilsmeier Reaction of Non-Aromatic Compounds."[4] Organic Reactions2000 , 56, 355–659.[4] Link
-
Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis1991 , 2, 777–794. Link
-
Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design."[5] Organic Process Research & Development (Safety focus in scale-up contexts). See specifically: Org. Process Res. Dev.2020 , 24, 10, 1814–1827 (Flow chemistry solutions to Vilsmeier safety). Link
-
Marston, G., et al. "Safe Scale-Up of a Vilsmeier Formylation Reaction." Organic Process Research & Development2002 , 6, 6, 863–868. (Detailed analysis of thermal hazards and tar prevention on scale). Link
Sources
Validation & Comparative
A Comparative Guide to the Structural Validation of 7-Methyl-2-Phenyl-1H-indole-3-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and a methodological framework for the structural validation of 7-methyl-2-phenyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest. Given the current scarcity of published, consolidated experimental data for this specific molecule, this guide will establish a robust, predicted spectroscopic profile. This is achieved by leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by direct comparison with the verified experimental data of structurally similar analogues.
The Imperative of Structural Integrity in Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of substituents, such as a methyl group at the 7-position, a phenyl group at the 2-position, and a carbaldehyde at the 3-position, can significantly modulate the molecule's steric and electronic properties, and consequently its biological activity. Therefore, rigorous structural elucidation is not merely a procedural step but a critical determinant for the reliability of subsequent research and development efforts.
Strategic Approach to Spectroscopic Validation
The validation of this compound's structure relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system. The expected outcomes are based on the foundational principles of spectroscopy and comparison with the known data of 2-phenyl-1H-indole-3-carbaldehyde and 7-methyl-1H-indole-3-carbaldehyde.
Below is a workflow diagram illustrating the integrated approach to structural validation.
comparative analysis of the biological activity of indole-3-carbaldehyde derivatives
Executive Summary: The Indole-3-Carbaldehyde Scaffold
Indole-3-carbaldehyde (I3C-ald), also known as 3-formylindole, serves as a critical pharmacophore in medicinal chemistry.[1] Biologically, it is a tryptophan metabolite produced by commensal gut microbiota (Lactobacillus spp.[2]) that functions as an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), regulating mucosal immunity.[3] Synthetically, its reactive aldehyde group at the C3 position and the nucleophilic nitrogen at N1 allow for the generation of diverse derivatives—Schiff bases, thiosemicarbazones, and chalcones—that exhibit enhanced potency compared to the parent compound.
This guide objectively compares the biological activity of these derivatives against standard-of-care agents, supported by experimental data and mechanistic insights.
Comparative Analysis: Anticancer Activity
Schiff Base and Hydrazone Derivatives
Modifying the C3-aldehyde group via condensation with amines or hydrazides creates Schiff bases (imines) and hydrazones. These derivatives often exhibit superior cytotoxicity compared to I3C-ald due to improved lipophilicity and the ability to chelate metal ions in active sites of metalloenzymes.
Key Mechanism:
-
Tubulin Inhibition: Similar to combretastatins, bulky indole derivatives can bind to the colchicine site of tubulin, disrupting microtubule dynamics.
-
Xanthine Oxidase (XO) Inhibition: Hybrid derivatives (e.g., Isatin-Indole) inhibit XO, reducing reactive oxygen species (ROS) implicated in cancer progression.
Table 1: Cytotoxicity Comparison (IC50 in µM)
Lower IC50 indicates higher potency.
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Reference Standard (IC50) | Relative Potency |
| Parent | Indole-3-carbaldehyde | HeLa (Cervical) | > 50.0 | Cisplatin (4.2) | Low |
| Hydrazone | (E)-N'-(3,4,5-trihydroxybenzylidene)-1H-indole-2-carbohydrazide | HeLa | 2.3 | Cisplatin (4.[2]2) | 2x Higher |
| Hybrid | Isatin-Indole-3-ald Triazole (A19) | XO Enzyme Assay | 0.37 | Allopurinol (Standard) | High |
| Schiff Base | Indole-3-ald-Thiosemicarbazone (3t) | MCF-7 (Breast) | 5.8 | Doxorubicin (1.5) | Moderate |
Analyst Note: The hydrazone derivative containing a polyphenolic moiety (3,4,5-trihydroxy) significantly outperforms the parent compound. The presence of hydroxyl groups likely facilitates hydrogen bonding within the target protein pocket, a feature absent in the unsubstituted aldehyde.
Comparative Analysis: Antimicrobial Efficacy
Thiosemicarbazone Derivatives
Thiosemicarbazones derived from I3C-ald are the "gold standard" for antimicrobial modifications of this scaffold. The sulfur atom enhances membrane permeability and metal chelation (Fe, Cu), which is toxic to bacteria.
Table 2: Antibacterial Activity (MIC in µg/mL)
Lower MIC indicates higher potency.
| Compound | Substitution (C5/N1) | Organism | MIC (µg/mL) | Standard (Ciprofloxacin) | Efficacy Verdict |
| I3C-Thiosemicarbazone | 5-Bromo | S. aureus (Gram+) | 100 | 0.5 | Weak |
| I3C-Thiosemicarbazone | N1-Propyl | M. tuberculosis | 0.9 | Ethambutol (2.0) | Superior |
| Indole-Triazole Hybrid | 3d (Indole-Triazole) | MRSA | 3.125 | Ampicillin (>10) | Effective |
| Parent | Indole-3-carbaldehyde | E. coli | > 250 | Ciprofloxacin (<1) | Inactive |
Critical Insight: While simple halogenated derivatives show only moderate activity against common pathogens like S. aureus, N1-alkylated thiosemicarbazones show exceptional specificity against Mycobacterium tuberculosis, outperforming standard drugs like Ethambutol in vitro.
Mechanistic Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the "Sweet Spots" for chemical modification on the Indole-3-carbaldehyde scaffold to achieve specific biological outcomes.
Figure 1: SAR Map highlighting critical modification zones. N1-alkylation drives anti-TB specificity, while C3-aldehyde modification drives cytotoxicity.
Comparative Analysis: AhR Activation (Gut-Immune Axis)
Unlike synthetic derivatives designed for cytotoxicity, the parent compound (I3C-ald) and its gut metabolites play a restorative role.
-
Pathway: Tryptophan
Lactobacillus Indole-3-aldehyde AhR Activation IL-22.[2] -
Comparison: I3C-ald is a less potent AhR agonist than the xenobiotic TCDD (Dioxin), but it activates the receptor without inducing the toxicity associated with sustained AhR activation (e.g., chloracne, wasting syndrome).
Figure 2: The Commensal-Immune Signaling Axis. I3C-ald acts as a bridge between diet/microbiota and host immunity.
Experimental Protocols (Self-Validating)
Synthesis of Indole-3-Carbaldehyde Schiff Bases
Objective: To synthesize a library of derivatives for SAR screening.
Protocol:
-
Stoichiometry: Dissolve Indole-3-carbaldehyde (1.0 mmol) and the substituted Aromatic Amine/Hydrazide (1.0 mmol) in Ethanol (10-15 mL) .
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).
-
Reaction: Reflux the mixture at 70-80°C for 3-6 hours .
-
Validation Step: Monitor reaction progress via TLC (Solvent: Ethyl Acetate:Hexane 3:7). The aldehyde spot (Rf ~0.4) should disappear, and a new spot (Schiff base) should appear.
-
-
Isolation: Pour the reaction mixture into crushed ice/cold water. The precipitate (Schiff base) will form immediately.
-
Purification: Filter the solid and recrystallize from hot ethanol to ensure high purity (>95%).
-
Characterization: Confirm structure via 1H-NMR . Look for the disappearance of the aldehyde proton (~9.9 ppm) and appearance of the imine (-CH=N-) singlet at 8.2-8.8 ppm .
AhR Reporter Assay (Luciferase)
Objective: To quantify the ability of a derivative to activate AhR compared to TCDD.
Protocol:
-
Cell Line: Use a stable reporter cell line (e.g., HepG2-Luc or H1G1.1c3) containing a DRE-driven luciferase gene.
-
Seeding: Plate cells at
cells/well in a 96-well plate. Incubate for 24h. -
Treatment:
-
Negative Control: DMSO (0.1%).
-
Positive Control: TCDD (1 nM) or FICZ.
-
Test Compounds: I3C derivatives (titrate 0.1 µM to 100 µM).
-
-
Incubation: Treat cells for 4-6 hours (optimal for AhR activation kinetics).
-
Lysis & Detection: Remove media, wash with PBS, add Lysis Buffer. Add Luciferin substrate and measure luminescence.
-
Data Analysis: Normalize RLU (Relative Light Units) to protein content. Calculate EC50.[4]
-
Validation: The Positive Control (TCDD) must show >10-fold induction over DMSO. If not, the assay is invalid.
-
References
-
Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors. PubMed. Available at: [Link]
-
Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed. Available at: [Link]
-
Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor. PubMed Central. Available at: [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
-
Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors. MDPI. Available at: [Link]
Sources
A Comparative Analysis: The Potential of 2-Phenyl-1H-indole-3-carbaldehyde Derivatives as Anticancer Agents
Introduction: The Indole Scaffold in Oncology
The 2-Phenyl-1H-indole-3-carbaldehyde Scaffold: A Potent Antimitotic Agent
Research into 2-phenyl-1H-indole-3-carbaldehyde derivatives has revealed a significant mechanism of action: the disruption of microtubule dynamics.[2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, specifically in the formation of the mitotic spindle. By interfering with the polymerization of tubulin, the protein subunit of microtubules, these indole derivatives can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[2] This mechanism is shared with several well-established and clinically successful anticancer drugs.
Some substituted 2-phenyl-1H-indole-3-carbaldehydes have demonstrated remarkable potency, with IC50 values in the low nanomolar range against various cancer cell lines.[2] For instance, certain 5-alkylindole derivatives with a 4-methoxy group on the 2-phenyl ring strongly inhibit the growth of breast cancer cells with IC50 values between 5-20 nM.[2] This level of potency positions them as highly promising candidates for further preclinical and clinical investigation.
Comparative Analysis with Established Anticancer Agents
To contextualize the potential of the 2-phenyl-1H-indole-3-carbaldehyde class, we will compare their mechanistic profile and reported efficacy with three major classes of anticancer drugs: other microtubule-targeting agents, a DNA intercalating agent, and a topoisomerase inhibitor.
| Anticancer Agent Class | Specific Example(s) | Primary Mechanism of Action | Reported IC50 Range (Cancer Cell Lines) |
| 2-Phenyl-1H-indole-3-carbaldehydes | Substituted Analogs | Inhibition of tubulin polymerization | 5 nM - 1.5 µM[2][3] |
| Taxanes | Paclitaxel | Stabilization of microtubules | ~2 - 10 nM[4] |
| Vinca Alkaloids | Vincristine | Inhibition of tubulin polymerization | ~1 - 10 ng/mL |
| DNA Intercalating Agents | Doxorubicin | Intercalates into DNA, inhibits topoisomerase II, generates free radicals | 10 nM - 1 µM |
Table 1: Comparative overview of 2-phenyl-1H-indole-3-carbaldehydes and other anticancer agents. IC50 values can vary significantly based on the cell line and experimental conditions.
Mechanistic Analogs: Microtubule-Targeting Agents
The most direct comparison for the 2-phenyl-1H-indole-3-carbaldehyde scaffold is with other drugs that target microtubule dynamics, such as the taxanes (e.g., Paclitaxel) and the vinca alkaloids (e.g., Vincristine).
-
Paclitaxel , in contrast to the indole derivatives, promotes the assembly and stabilization of microtubules, leading to the formation of non-functional microtubule bundles and subsequent cell cycle arrest.[5]
-
Vincristine , similar to the 2-phenyl-1H-indole-3-carbaldehydes, inhibits tubulin polymerization, preventing the formation of the mitotic spindle.
The potency of some 2-phenyl-1H-indole-3-carbaldehyde analogs in the low nanomolar range is comparable to that of paclitaxel and vincristine, suggesting they could have similar therapeutic efficacy. A key area for future research will be to determine if these indole derivatives can overcome the mechanisms of resistance that have emerged for taxanes and vinca alkaloids.
Mechanistically Distinct Comparators
A comprehensive evaluation also requires comparison with agents that have different mechanisms of action.
-
Doxorubicin is an anthracycline antibiotic that acts primarily as a DNA intercalating agent, disrupting DNA replication and transcription. It also inhibits the enzyme topoisomerase II and generates reactive oxygen species, leading to cellular damage.
-
Combretastatin A4 is another natural product that, like the 2-phenyl-1H-indole-3-carbaldehydes, inhibits tubulin polymerization. It is particularly noted for its potent vascular-disrupting activity in tumors.
The distinct mechanism of 2-phenyl-1H-indole-3-carbaldehydes compared to DNA-damaging agents like doxorubicin suggests they could be effective in tumors resistant to the latter and may offer a different side-effect profile. Their similarity in mechanism to combretastatin A4 warrants further investigation into their potential vascular-disrupting properties.
Experimental Protocols for Evaluation
For researchers and drug development professionals seeking to investigate novel 2-phenyl-1H-indole-3-carbaldehyde derivatives, a standardized set of in vitro assays is crucial for determining their anticancer potential.
Cell Viability and Cytotoxicity Assays
The initial screening of a compound's anticancer activity is typically performed using cell viability assays. The MTT and SRB assays are two common colorimetric methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (and vehicle control) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action Assays
To confirm the mechanism of action, several assays can be employed.
Tubulin Polymerization Assay:
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Induce polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. Inhibitors of polymerization will show a decrease in the rate and extent of fluorescence increase.
Cell Cycle Analysis by Flow Cytometry:
This assay determines the proportion of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with the test compound for a specified period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also requires RNase treatment to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
-
Data Analysis: An accumulation of cells in the G2/M phase is indicative of a compound that disrupts mitosis.
Apoptosis Assay (Annexin V/PI Staining):
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for a time course determined by cytotoxicity assays.
-
Staining: Harvest the cells and resuspend them in a binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).[1][2][3]
-
Incubation: Incubate the cells in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.
-
Conclusion and Future Directions
The 2-phenyl-1H-indole-3-carbaldehyde scaffold represents a highly promising class of anticancer agents. Their mechanism of action, targeting a clinically validated pathway (tubulin polymerization), and the high potency of certain analogs, position them as strong candidates for further drug development. While direct experimental data for 7-methyl-2-phenyl-1H-indole-3-carbaldehyde is currently lacking, the robust anticancer activity of its close structural relatives provides a compelling rationale for its synthesis and evaluation.
Future research should focus on:
-
Synthesis and in vitro screening of a library of substituted 2-phenyl-1H-indole-3-carbaldehydes, including the 7-methyl derivative, to establish a clear structure-activity relationship.
-
In vivo studies in animal models to assess the efficacy, pharmacokinetics, and toxicity of the most potent compounds.
-
Investigation of potential advantages over existing microtubule-targeting agents, such as activity against drug-resistant cancer cell lines and a more favorable side-effect profile.
By systematically applying the experimental protocols outlined in this guide, researchers can effectively evaluate the therapeutic potential of this exciting class of indole derivatives and contribute to the development of next-generation anticancer drugs.
References
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]
-
Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Bioorganic & Medicinal Chemistry. 2007;15(15):5122-5136. Available at: [Link]
-
Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
-
Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. Available at: [Link]
-
Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available at: [Link]
-
Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Available at: [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. Available at: [Link]
-
DRUG NAME: Vincristine. BC Cancer. Available at: [Link]
-
Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC. Available at: [Link]
-
Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Creative Biolabs. Available at: [Link]
-
Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics. MDPI. Available at: [Link]
-
What is the mechanism of Vincristine Sulfate?. Patsnap Synapse. Available at: [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available at: [Link]
-
Vincristine. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. Available at: [Link]
-
IC50 Values for Paclitaxel and Analogs in Cytotoxicity. Open-i. Available at: [Link]
-
IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with... ResearchGate. Available at: [Link]
-
Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor. PubMed. Available at: [Link]
-
Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. PMC. Available at: [Link]
-
Combretastatin a4 – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects. PMC. Available at: [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. Available at: [Link]
-
Easy-to-Grasp Explanations: Doxorubicin, mechanism and side effect. YouTube. Available at: [Link]
-
IC 50 values (mM) of growth inhibition by doxorubicin a. ResearchGate. Available at: [Link]
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available at: [Link]
-
The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. Available at: [Link]
-
Cell viability study by MTT (a) and SRB (b) assays using cancer cell... ResearchGate. Available at: [Link]
-
In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. Available at: [Link]
Sources
- 1. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Profiling of Substituted 2-Phenylindoles: A Comparative Guide
Topic: Spectroscopic Comparison of Substituted 2-Phenylindoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Phenylindole (2-PI) scaffolds are ubiquitous in medicinal chemistry (e.g., estrogen receptor modulators) and materials science (e.g., OLEDs). Their utility hinges on the tunability of their electronic states. This guide compares the spectroscopic performance of the parent 2-phenylindole against its electron-donating (EDG) and electron-withdrawing (EWG) substituted counterparts.
Key Insight: While the parent 2-PI exhibits high quantum efficiency in non-polar environments, its utility as a biological probe is limited by UV-range emission. Substituting the phenyl ring (para-position) with strong donors (e.g.,
Mechanistic Principles: The "Push-Pull" Effect
To rationally select a derivative for your application, you must understand the electronic causality. The 2-phenylindole system consists of an electron-rich indole ring conjugated to a phenyl ring.
-
The Parent (Baseline): Acts as a weak donor. Transitions are primarily
, resulting in UV absorption (~305 nm) and violet-blue emission (~360 nm). -
Donor-Substituted (e.g., 4'-Methoxy, 4'-Dimethylamino): The substituent acts as a "push" unit, while the indole can act as a weak acceptor or part of the conjugated bridge. This lowers the HOMO-LUMO gap, causing a bathochromic (red) shift.
-
Acceptor-Substituted (e.g., 4'-Nitro, 4'-Cyano): These create a strong dipole moment upon excitation. In polar solvents, the excited state is stabilized, leading to large Stokes shifts but often at the cost of fluorescence quantum yield (
) due to non-radiative decay pathways.
Visualizing the Structure-Property Relationship
Figure 1: Causal map of substituent effects on the spectroscopic properties of 2-phenylindole.
Comparative Data Analysis
The following table aggregates spectroscopic data to highlight the performance differences. Note the dramatic shift in emission wavelength (
Table 1: Spectroscopic Benchmarks of 2-Phenylindole Derivatives (in Ethanol/MeOH)
| Derivative | Substituent (R) | Stokes Shift (nm) | Quantum Yield ( | Primary Application | ||
| 2-Phenylindole | -H | 305 - 313 | 362 - 380 | ~55 | 0.50 - 0.80 | Scintillators, Reference |
| 5-Methoxy-2-PI | -OMe (Indole ring) | 310 - 320 | 380 - 400 | ~70 | High | OLEDs, Hole Transport |
| 2-(4-Methoxyphenyl)indole | -OMe (Phenyl ring) | 306 - 320 | 390 - 410 | ~85 | Moderate | Biological Labeling |
| 2-(4-Cyanophenyl)indole | -CN | 318 - 325 | 420 - 450 | >100 | Moderate | pH/Polarity Sensing |
| 2-(4-Nitrophenyl)indole | -NO | 360 - 390 | 500 - 550 | >150 | Low (<0.05) | Fluorescence Quencher |
| 2-(4-Dimethylaminophenyl)indole | -N(Me) | 350 - 370 | 480 - 550 | >130 | Variable** | Polarity Probe |
*Note: Emission maxima for Nitro and Amino derivatives are highly solvent-dependent (solvatochromic). Values listed are for polar protic solvents. **Variable: High in non-polar solvents, decreases in polar solvents due to twisted intramolecular charge transfer (TICT) non-radiative decay.
Experimental Protocol: Solvatochromic Assessment
To validate the "push-pull" character of a new 2-phenylindole derivative, use this self-validating protocol. This determines if your compound is suitable as an environmental probe.
Objective: Quantify the sensitivity of the fluorophore to solvent polarity (Lippert-Mataga plot generation).
Reagents:
-
Analyte: 2-Phenylindole derivative (10
M stock in DMSO). -
Solvent Panel: Hexane (Non-polar), Toluene, Chloroform, Acetonitrile, Methanol (Polar Protic). Note: Solvents must be spectroscopic grade.
Workflow:
-
Preparation: Dilute stock to final concentration of 5
M in each solvent. Ensure Absorbance < 0.1 at to avoid inner-filter effects. -
Acquisition:
-
Calculation: Calculate Stokes Shift (
) in cm : -
Validation Check:
-
Pass: If
shifts >20 nm between Hexane and Methanol, the compound exhibits significant ICT. -
Fail: If shift is <5 nm, the substituent is not effectively conjugating with the indole core.
-
Protocol Visualization
Figure 2: Workflow for characterizing solvatochromic shifts in substituted indoles.
NMR Characterization Signatures
Spectroscopy is not limited to optics.
-
N-H Proton: In unsubstituted 2-PI, this appears as a broad singlet at ~8.33 ppm (in CDCl
).-
EWG Effect: A 4'-Nitro group increases the acidity of the NH, shifting it downfield (>8.5 ppm ) due to electron withdrawal through the conjugated system.
-
-
C3-H Proton: The doublet/singlet at ~6.84 ppm is the diagnostic handle for the indole ring.
-
Shielding: Electron donors (e.g., -OMe) on the phenyl ring shield this proton slightly, shifting it upfield.
-
References
-
Synthesis and General Properties
-
ChemicalBook.[8] (n.d.). 2-Phenylindole 1H NMR spectrum and Synthesis. Retrieved from
-
-
Fluorescence and Solvatochromism
-
Substituent Effects & ICT
-
Baruah, M., et al.[11] (2006). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye. Katholieke Universiteit Leuven.[11] Retrieved from
-
Gaenko, A. V., et al. (2006). Spectral and density functional studies on the absorbance and fluorescence spectra of 2-R-5-phenyl-1,3,4-oxadiazoles. Journal of Physical Chemistry A. Retrieved from
-
-
Biological Applications
Sources
- 1. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles [mdpi.com]
- 2. iivs.org [iivs.org]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. rsc.org [rsc.org]
- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. riuma.uma.es [riuma.uma.es]
- 8. 2-(4-methoxyphenyl)-1H-indole | C15H13NO | CID 231244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Absorption [2-Phenyl Indole] | AAT Bioquest [aatbio.com]
- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of experimental data for 7-methyl-2-phenyl-1H-indole-3-carbaldehyde
CAS: 92855-23-7 Formula: C₁₆H₁₃NO Molecular Weight: 235.28 g/mol
Executive Summary
This guide provides a rigorous framework for the experimental validation of 7-methyl-2-phenyl-1H-indole-3-carbaldehyde , a sterically crowded indole scaffold used as a precursor for bioactive Schiff bases and chalcones.
In drug discovery, this compound represents a strategic modification of the 2-phenylindole-3-carbaldehyde (CAS 25365-71-3) parent scaffold. The introduction of the C7-methyl group alters lipophilicity (LogP) and steric volume, potentially enhancing membrane permeability and selectivity profiles. This guide outlines the protocols to validate its structure, synthesis, and functional performance against its non-methylated alternative.
Part 1: Structural Validation (The "Fingerprint")
To ensure scientific integrity, the identity of this compound must be cross-validated against 2-phenylindole-3-carbaldehyde (the "Standard"). The primary differentiator is the C7-methyl substituent, which creates a distinct spectroscopic signature.
Comparative NMR Profiling
The following table highlights the critical chemical shift differences required to confirm the presence of the methyl group and the correct regiochemistry.
| Feature | Target: 7-Methyl-2-Phenyl-Indole-3-CHO | Alternative: 2-Phenyl-Indole-3-CHO (Standard) | Validation Check |
| Aldehyde Proton | Singlet, | Singlet, | Confirms formylation at C3. |
| C7 Position | Substituted (No Proton Signal) | Doublet , | Absence of doublet at C7 confirms substitution. |
| Methyl Group | Singlet , | Absent | Distinct 3H singlet confirms 7-methyl group. |
| NH Proton | Broad Singlet, | Broad Singlet, | Confirms indole NH (often deshielded by H-bond to C2-phenyl). |
| Aromatic Region | Multiplet (8 protons total) | Multiplet (9 protons total) | Integration count must match formula. |
Validation Workflow Logic
The following decision tree illustrates the self-validating logic required to confirm the successful synthesis and isolation of the target compound.
Figure 1: Structural validation logic flow. Note that regioisomers (e.g., 5-methyl) will show a methyl peak but will retain the C7 proton doublet, distinguishing them from the target.
Part 2: Synthetic Efficiency & Protocol
The synthesis utilizes the Vilsmeier-Haack Formylation , a robust electrophilic aromatic substitution. The presence of the 2-phenyl group provides electron density via conjugation, while the 7-methyl group introduces steric bulk that may slightly retard the reaction compared to the unsubstituted parent.
Experimental Protocol
Objective: Synthesis of this compound from 7-methyl-2-phenylindole.
Reagents:
-
Precursor: 7-Methyl-2-phenylindole (1.0 eq)
-
Reagent A: Phosphorus Oxychloride (
) (1.2 eq) -
Solvent/Reagent B: Dimethylformamide (DMF) (5.0 eq, excess)
-
Quenching: Sodium Acetate or Sodium Carbonate (sat. aq.)
Step-by-Step Methodology:
-
Vilsmeier Complex Formation:
-
In a flame-dried round-bottom flask under
, cool anhydrous DMF to 0°C. -
Add
dropwise over 15 minutes. Criticality: Exothermic reaction. Maintain temperature < 5°C to prevent thermal decomposition of the chloroiminium intermediate. -
Stir for 30 minutes to form the white/yellowish Vilsmeier salt.
-
-
Substrate Addition:
-
Dissolve 7-methyl-2-phenylindole in minimal DMF.
-
Add the indole solution dropwise to the Vilsmeier complex at 0°C.[1]
-
Allow the mixture to warm to room temperature, then heat to 80-90°C for 4–6 hours.
-
Observation: The solution typically turns dark red/orange upon heating.
-
-
Hydrolysis & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour slowly onto crushed ice (approx. 5x reaction volume).
-
Neutralize with saturated Sodium Acetate or
to pH 8–9. Why? Acidic conditions promote resinification; basic conditions ensure precipitation of the aldehyde. -
Boil the suspension for 10 minutes to ensure complete hydrolysis of the iminium salt to the aldehyde.
-
-
Purification:
-
Filter the precipitate and wash with copious water.[2]
-
Recrystallization: Use Ethanol/DMF or Ethanol/Water mixtures. The 2-phenyl group drastically reduces solubility in pure ethanol compared to simple indoles.
-
Synthetic Pathway Visualization
Figure 2: Vilsmeier-Haack pathway. The electrophilic attack occurs selectively at C3 due to the activation by the indole nitrogen.
Part 3: Functional Performance Comparison
When selecting between the 7-methyl derivative and the standard 2-phenylindole-3-carbaldehyde, researchers must consider the physicochemical impact of the methyl group.
Physicochemical Properties Table
| Property | Standard (2-Phenyl) | Target (7-Methyl-2-Phenyl) | Impact on Application |
| Melting Point | 249–253°C | ~200–240°C (Predicted) | The methyl group disrupts crystal packing efficiency, likely lowering MP slightly vs. the standard. |
| Lipophilicity | High | Very High | Methyl addition increases LogP. Useful for CNS drugs requiring blood-brain barrier penetration. |
| Steric Hindrance | Moderate (at C2) | High (at C2 & C7) | The C7-methyl creates a "buttressing effect" on the C2-phenyl, potentially locking the phenyl ring conformation. |
| Solubility | Poor in EtOH | Very Poor in EtOH | Requires stronger polar aprotic solvents (DMSO, DMF) for biological assays. |
Biological Implication (The "Methyl Effect")
In medicinal chemistry, the "Magic Methyl" effect refers to the profound change in binding affinity caused by a single methyl group.
-
Conformational Lock: The 7-methyl group sterically clashes with the ortho-protons of the 2-phenyl ring. This restricts the rotation of the phenyl ring, potentially locking the molecule into a bioactive conformation that the unsubstituted analog cannot maintain.
-
Metabolic Stability: Blocking the C7 position prevents metabolic oxidation at this site, potentially extending the half-life of the molecule in microsomal stability assays.
References
-
Vilsmeier-Haack Reaction Mechanism & Scope
-
Synthesis and Properties of 2-Phenylindole Deriv
-
Source: ChemicalBook (CAS 25365-71-3 Data)
-
-
General Procedure for Indole-3-Carboxaldehydes
- This compound (Commercial Source Verification) Source: ChemicalBook (CAS 92855-23-7)
Sources
benchmarking the antioxidant potential of 7-methyl-2-phenyl-1H-indole-3-carbaldehyde against standards
Technical Benchmarking Guide: Antioxidant Potential of 7-Methyl-2-Phenyl-1H-Indole-3-Carbaldehyde
Executive Summary & Compound Profile
This compound (referred to herein as MPI-3C ) represents a specialized scaffold in medicinal chemistry, merging the radical-stabilizing properties of 2-phenylindoles with the electronic modulation of 7-methyl substitution.
While simple indoles are known antioxidants, MPI-3C is engineered for enhanced stability and lipophilicity. This guide provides a rigorous framework for benchmarking MPI-3C against industry standards (Ascorbic Acid, BHT, Trolox), focusing on its capacity to mitigate oxidative stress via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.
Target Audience: Medicinal Chemists, Drug Discovery Researchers.
Chemical Context: Structure-Activity Relationship (SAR)
To benchmark MPI-3C effectively, one must understand the structural drivers of its activity. The antioxidant potential of indole derivatives is governed by the stability of the indolyl radical formed after scavenging a Reactive Oxygen Species (ROS).
-
The N-H Moiety (Primary Driver): The nitrogen-hydrogen bond is the site of radical scavenging.
-
2-Phenyl Substitution: Extends the conjugation system. When the N-H hydrogen is abstracted, the resulting unpaired electron is delocalized over the phenyl ring, significantly stabilizing the radical and lowering the Bond Dissociation Enthalpy (BDE).
-
7-Methyl Group: Acts as an electron-donating group (+I effect). This increases the electron density of the indole ring, making the N-H bond more susceptible to homolytic cleavage (easier H-donation) compared to non-methylated analogs.
-
3-Carbaldehyde: An electron-withdrawing group. While it typically deactivates the ring, in this specific position, it can stabilize the radical through resonance, preventing rapid degradation of the antioxidant itself.
Mechanism of Action Diagram
The following diagram illustrates the radical scavenging pathway of MPI-3C.
Figure 1: Mechanism of ROS scavenging by MPI-3C via Hydrogen Atom Transfer (HAT), highlighting the stabilization of the resulting radical.
Benchmarking Strategy: Standards & Assays
A robust comparison requires selecting standards that represent different solubility profiles and mechanisms.
Standard Selection
| Standard | Class | Role in Benchmarking |
| Ascorbic Acid (Vit C) | Hydrophilic | Polar Reference. Establishes the baseline for pure electron transfer in aqueous media. |
| BHT (Butylated Hydroxytoluene) | Lipophilic | Direct Competitor. Structurally similar in lipophilicity to MPI-3C. This is the critical benchmark for your indole derivative. |
| Trolox | Amphiphilic | Calibration Standard. Water-soluble Vitamin E analog used to calculate Trolox Equivalent Antioxidant Capacity (TEAC). |
Recommended Assay Triad
-
DPPH Assay: The primary screen. Measures mixed HAT/SET activity.
-
ABTS Assay: Kinetic measurement. Applicable for lipophilic compounds like MPI-3C.
-
FRAP (Ferric Reducing Antioxidant Power): Measures electron-donating potential exclusively (SET mechanism).
Comparative Data Framework
The following table summarizes the expected performance metrics based on the SAR of 2-phenylindoles. Use this structure to report your experimental data.
| Compound | DPPH IC50 (µM) | ABTS TEAC (mM) | Mechanism Dominance |
| MPI-3C | Experimental | Experimental | HAT + SET (Stabilized Radical) |
| Ascorbic Acid | ~25 - 35 | High | SET Dominant |
| BHT | ~80 - 100 | Moderate | HAT Dominant |
| Indole (Unsubstituted) | > 500 (Weak) | Low | Unstable Radical |
Scientific Prediction: MPI-3C is expected to show an IC50 lower (better) than BHT due to the 7-methyl activation but higher than Ascorbic Acid due to steric bulk and solubility limits in the assay medium.
Detailed Experimental Protocols
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), follow these self-validating protocols.
Protocol A: DPPH Radical Scavenging Assay
Principle: Reduction of the purple DPPH radical to the yellow hydrazine form.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in Methanol.
-
MPI-3C Stock: 1 mg/mL in DMSO (ensure complete solubility).
Workflow:
-
Preparation: Prepare serial dilutions of MPI-3C (10 – 200 µg/mL).
-
Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.
-
Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.
-
Measurement: Read Absorbance at 517 nm (
). -
Control: Run a blank with DMSO only (
).
Calculation:
Protocol B: FRAP Assay (Reducing Power)
Principle: Reduction of Fe(III)-TPTZ complex to blue Fe(II)-TPTZ.
Workflow Diagram:
Figure 2: Step-by-step workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Critical Analysis & Troubleshooting
-
Solubility Artifacts: MPI-3C is highly lipophilic. If the reaction mixture becomes turbid upon adding the sample to the aqueous/methanolic reagent, your absorbance readings will be falsely high (scattering).
-
Correction: Use a "Sample Blank" (Sample + Solvent without DPPH) and subtract this value.
-
-
Color Interference: The indole-3-carbaldehyde moiety can be yellow/orange. Check the absorbance of MPI-3C alone at 517 nm. If significant, correct strictly.
-
Time Dependence: 2-phenylindoles often show "slow" kinetics due to steric hindrance at the N-H site. Extend incubation to 60 minutes if IC50 values are fluctuating.
References
-
Suzen, S., et al. (2006).[1][2] "Investigation of the in vitro antioxidant behaviour of some 2-phenylindole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Estevão, M. S., et al. (2010). "Antioxidant Activity of Indole Derivatives: Structure-Activity Relationships." Current Medicinal Chemistry. Link
-
Brand-Williams, W., et al. (1995).[3] "Use of a free radical method to evaluate antioxidant activity."[1][2][4][5][6][7][8] LWT - Food Science and Technology. Link
-
Gulcin, I. (2020).[8][9] "Antioxidants and antioxidant methods: an updated overview." Archives of Toxicology. Link
-
PubChem. (2025). "Compound Summary: 2-Methyl-7-phenylindole." National Library of Medicine. Link
Sources
- 1. Investigation of the in vitro antioxidant behaviour of some 2-phenylindole derivatives: discussion on possible antioxidant mechanisms and comparison with melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 7-methyl-2-phenyl-1H-indole-3-carbaldehyde
Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for 7-Methyl-2-phenyl-1H-indole-3-carbaldehyde CAS Number: 92855-23-7
Executive Safety Summary
This compound is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive indole derivatives. As a research chemical with limited specific toxicological data, it must be handled under the "Universal Precautionary Principle" for substituted indoles and organic aldehydes.
Core Hazards:
-
Chemical Stability: Air-sensitive.[1] The C-3 aldehyde group is prone to oxidation to the corresponding carboxylic acid if exposed to atmospheric oxygen.
-
Health Hazards: Classified as a Category 2 Irritant . It poses risks of skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).
-
Physical State: Typically a solid (powder or crystal), increasing the risk of inhalation exposure during weighing.
Risk Assessment & Hazard Classification
This compound shares structural homology with 2-phenylindole-3-carboxaldehyde and 7-methylindole . The safety profile is dictated by the reactive aldehyde functionality and the lipophilic indole core.
| Hazard Class (GHS) | Hazard Statement | Operational Implication |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | Direct contact can cause dermatitis. Double-gloving is required for solutions. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[2] | Aldehyde dust is highly irritating to mucous membranes. Goggles are mandatory. |
| STOT - SE (Category 3) | H335: May cause respiratory irritation. | Inhalation of dust/vapors triggers coughing or inflammation. Fume hood use is non-negotiable. |
Personal Protective Equipment (PPE) Strategy
The following PPE ensemble is designed to create a redundant barrier system against both solid particulates and solubilized organic phases.
A. Respiratory Protection (Primary Defense)
-
Engineering Control: All open-vessel manipulations (weighing, transfer, reaction setup) must occur inside a certified Chemical Fume Hood .
-
PPE Backup: If fume hood containment is breached or unavailable (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator .
-
Rationale: Solid aldehydes are potent respiratory irritants. The P100 filter captures 99.97% of airborne particulates.
-
B. Dermal Protection (Hands)
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).
-
Protocol:
-
Dry Solid: Single nitrile gloves are sufficient.
-
In Solution (DMSO, DMF, DCM): Double-gloving is mandatory.
-
Rationale: Indoles are lipophilic and can penetrate skin. Solvents like DMSO (Dimethyl Sulfoxide) act as carriers, rapidly transporting dissolved chemicals through the skin barrier.
-
C. Ocular Protection
-
Standard: Chemical Safety Goggles (ANSI Z87.1 compliant) with indirect venting.
-
Contraindication: Do not rely on standard safety glasses. Fine aldehyde dust can bypass the gaps in safety glasses and react with the moisture in the eye to form acidic byproducts.
D. Body Protection
-
Standard: 100% Cotton or flame-resistant lab coat (buttoned to the neck).
-
Footwear: Closed-toe, non-perforated shoes (leather or synthetic leather).
Operational Protocol: Safe Handling Lifecycle
The following workflow ensures the integrity of the chemical (preventing oxidation) and the safety of the researcher.
Figure 1: Safe Handling Lifecycle for Air-Sensitive Aldehydes.
Step 1: Storage & Stability[3]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Air Sensitive. Keep under an inert atmosphere (Argon or Nitrogen).
-
Container: Tightly sealed amber glass vials.
-
Why? Aldehydes slowly oxidize to carboxylic acids in air. Light can catalyze degradation in indole systems.
-
Step 2: Weighing & Transfer
-
Acclimatization: Allow the refrigerated container to warm to room temperature before opening.
-
Why? Opening a cold bottle introduces condensation, which can hydrolyze the compound or accelerate oxidation.
-
-
Environment: Place the balance inside the fume hood. If the balance is external, tare the vial, add the solid inside the hood, and seal the vial before moving it to the balance.
-
Static Control: Use an anti-static gun or polonium strip if the powder is "fly-away" to prevent dispersion.
Step 3: Solubilization
-
Solvents: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.
-
Precaution: Add solvent slowly. Ensure the vessel is vented (e.g., a needle in the septum) if using a sealed system, although gas evolution is unlikely during simple dissolution.
Emergency Response Procedures
| Incident | Immediate Action | Follow-Up |
| Eye Contact | Flush immediately with water/saline for 15 minutes. Hold eyelids open. | Seek medical attention.[2][3][4] Bring SDS. |
| Skin Contact | Remove contaminated clothing.[2] Wash with soap and water (do not use alcohol/solvent).[3] | Monitor for redness/rash (dermatitis). |
| Inhalation | Move to fresh air.[2][3] If breathing is difficult, administer oxygen (trained personnel only). | Observe for delayed respiratory irritation. |
| Spill (Solid) | Dampen with inert oil or water (to suppress dust). Sweep up into a sealed container. | Clean area with soap and water.[2][3] |
Waste Disposal
-
Classification: Hazardous Chemical Waste.
-
Stream:
-
Solid Waste: Dispose of contaminated gloves, paper towels, and solid residue in the "Hazardous Solid Waste" bin.
-
Liquid Waste: Dispose of solutions in the "Non-Halogenated Organic Solvent" stream (unless halogenated solvents like DCM were used).
-
-
Prohibition: Never dispose of indole derivatives down the drain. They are toxic to aquatic life.
References
-
Chemical Identification: Parchem. (n.d.). This compound (CAS 92855-23-7).[5][6][7] Retrieved from
-
Structural Analogs & Safety: BLD Pharm. (2024). Safety Data Sheet for 2-Phenyl-1H-indole-3-carbaldehyde (Analogous Structure). Retrieved from
-
General Aldehyde Safety: Occupational Safety and Health Administration (OSHA).[8] (2011).[9] Safe Handling of Toxic and Hazardous Chemicals in Laboratories. Retrieved from
-
GHS Classification Data: PubChem. (2024). Compound Summary: Indole-3-carboxaldehyde (Parent Structure).[10] Retrieved from
Sources
- 1. Pi Chemicals System [pipharm.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. osha.gov [osha.gov]
- 5. CHEMBRDG-BB 6404048 | 92855-23-7 [chemicalbook.com]
- 6. 70093-12-8|2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. 76195-80-7|2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. インドール-3-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
